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Quinaldine

Cat. No.: B1664567
CAS No.: 91-63-4
M. Wt: 143.18 g/mol
InChI Key: SMUQFGGVLNAIOZ-UHFFFAOYSA-N
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Description

Overview of Quinaldine as a Heterocyclic Compound

This compound, chemically known as 2-methylquinoline (B7769805), is an organic compound with the molecular formula C₁₀H₉N. It is characterized as a methyl derivative of quinoline (B57606), a fundamental heterocyclic compound wikipedia.orgnih.gov. The term "heterocyclic" refers to its bicyclic aromatic structure, which consists of a benzene (B151609) ring fused to a pyridine (B92270) ring, with a nitrogen atom incorporated within the pyridine ring ontosight.airesearchgate.netrsc.org. This nitrogen atom is crucial to its chemical reactivity and classification.

This compound typically presents as a colorless oily liquid, though commercial samples may exhibit coloration, often darkening to a reddish-brown hue upon exposure to air wikipedia.orgnih.govdrugfuture.com. It possesses a distinctive quinoline-like odor. Key physical properties include a density of approximately 1.058 g/cm³, a melting point of -2 °C, and a boiling point of 248 °C wikipedia.org. While practically insoluble in water, this compound readily dissolves in various organic solvents such as chloroform (B151607) and ether drugfuture.com.

Table 1: Key Physical Properties of this compound

PropertyValue
Chemical FormulaC₁₀H₉N
IUPAC Name2-Methylquinoline
Molar Mass143.19 g/mol
AppearanceColorless oily liquid (darkens on air)
Density1.058 g/cm³
Melting Point-2 °C (28 °F; 271 K)
Boiling Point248 °C (478 °F; 521 K)
Solubility in WaterInsoluble

Historical Context of this compound Research

The history of this compound research is closely linked to that of its parent compound, quinoline. Quinoline was first isolated from coal tar in 1834 by the German chemist Friedlieb Ferdinand Runge, which remains a primary commercial source nih.govchemrj.org. This compound itself can be recovered from coal tar wikipedia.orgdrugfuture.com.

Early synthetic routes for this compound involved reactions such as the Skraup synthesis, utilizing aniline (B41778) and paraldehyde, or the Doebner-von Miller variation, which employs aniline and crotonaldehyde (B89634) wikipedia.orgnih.gov. The classic Skraup synthesis, a significant milestone in quinoline chemistry, was presented in 1881 nih.gov. Historically, this compound found early utility in the preparation of various dyes wikipedia.org.

Significance of this compound in Contemporary Chemical Sciences

This compound holds considerable significance in contemporary chemical sciences, primarily serving as a versatile building block and precursor for a wide array of compounds. Its derivatives are extensively used in the manufacturing of dyes, including Quinoline Yellows, pinacyanol, and this compound Red, which is itself a pH indicator wikipedia.orgfishersci.casigmaaldrich.com.

In medicinal chemistry, this compound and its derivatives are recognized as important pharmacophores due to their broad spectrum of biological activities rsc.orgchemrj.org. Research has explored their potential in developing new therapeutic agents, exhibiting properties such as antimicrobial, antimalarial, anticancer, anti-inflammatory, and antifungal effects ontosight.airesearchgate.netchemrj.orgontosight.airsc.org. For instance, quinoline-based compounds have been investigated as antimalarial substances, with notable examples like quinine (B1679958) and chloroquine (B1663885) researchgate.netrsc.org.

Beyond its roles in pharmaceuticals and dyes, this compound is also explored in the development of advanced materials and sensors. This compound-based squaraine dyes, for example, have shown promise as metal ion sensors sigmaaldrich.com. Modern synthetic methodologies, including green chemistry approaches like one-pot reactions under microwave irradiation, are continuously being developed to synthesize this compound derivatives more efficiently and sustainably researchgate.netresearchgate.net. This ongoing research underscores this compound's enduring importance in diverse areas of chemical innovation.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H9N B1664567 Quinaldine CAS No. 91-63-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methylquinoline
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InChI

InChI=1S/C10H9N/c1-8-6-7-9-4-2-3-5-10(9)11-8/h2-7H,1H3
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InChI Key

SMUQFGGVLNAIOZ-UHFFFAOYSA-N
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Canonical SMILES

CC1=NC2=CC=CC=C2C=C1
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Molecular Formula

C10H9N
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Related CAS

62763-89-7 (hydrochloride), 655-76-5 (monosulfate)
Record name 2-Methylquinoline
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DSSTOX Substance ID

DTXSID3040271
Record name 2-Methylquinoline
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Molecular Weight

143.18 g/mol
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Physical Description

Quinaldine appears as a colorless oily liquid darkening to red-brown on exposure to air. Flash point 175 °F. Denser than water and slightly soluble in water. Vapors heavier than air. Produces toxic oxides of nitrogen during combustion. Used to make dyes, pharmaceuticals and other chemicals., Liquid, Colorless oily liquid with an odor of quinoline; Turns reddish-brown on exposure to air; [Merck Index]
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Boiling Point

477.7 °F at 760 mmHg (NTP, 1992), 246.00 to 248.00 °C. @ 760.00 mm Hg
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Flash Point

175 °F (NTP, 1992)
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Density

1.0585 at 68 °F (NTP, 1992) - Denser than water; will sink
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Vapor Pressure

0.00946 [mmHg]
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CAS No.

91-63-4, 27601-00-9
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Melting Point

28 °F (NTP, 1992), -1.5 °C
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Advanced Synthetic Methodologies for Quinaldine and Its Derivatives

Classical Synthetic Routes and Their Mechanistic Insights

The synthesis of quinaldine and its analogues predominantly employs named reactions that facilitate the cyclocondensation of an aromatic amine with a carbonyl compound, followed by subsequent aromatization to yield the quinoline (B57606) structure.

The Skraup synthesis is a foundational method for quinoline preparation, involving the reaction of an aromatic amine, typically aniline (B41778), with glycerol (B35011) in the presence of concentrated sulfuric acid and an oxidizing agent such as nitrobenzene (B124822) or arsenic pentoxide. iipseries.orggoogle.comuop.edu.pkpharmaguideline.com For the specific synthesis of this compound, modifications often involve the use of acrolein, which can be generated in situ from the dehydration of glycerol by sulfuric acid. iipseries.orguop.edu.pkscribd.com

The reaction mechanism proceeds through several key stages:

Acrolein Formation: Glycerol undergoes dehydration when heated with sulfuric acid, yielding acrolein (propenal). iipseries.orguop.edu.pkscribd.com

Michael Addition: Aniline then undergoes a 1,4-addition (Michael addition) to the acrolein, forming an intermediate such as (E)-3-phenylaminoprop-1-en-1-ol or an aniline propanal derivative. iipseries.orguop.edu.pkpharmaguideline.com

Ring Closure: This intermediate subsequently undergoes acid-catalyzed cyclization and an intramolecular electrophilic addition, leading to the formation of 1,2-dihydroquinoline (B8789712). iipseries.orguop.edu.pk

Oxidation: In the final step, the 1,2-dihydroquinoline is oxidized to the aromatic quinoline. The oxidizing agent, such as nitrobenzene, is often concomitantly reduced to aniline, which can then re-enter the reaction cycle. iipseries.orguop.edu.pkscribd.com

The Skraup reaction is known for its exothermic nature, and additives like ferrous sulfate (B86663) or boric acid are commonly employed to control its vigor. uop.edu.pk The use of substituted anilines allows for the synthesis of various substituted quinoline derivatives. iipseries.orgpharmaguideline.com

The Doebner-Miller reaction, sometimes referred to as the Skraup-Doebner-von Miller quinoline synthesis, involves the condensation of an aniline with α,β-unsaturated carbonyl compounds to produce quinolines. iipseries.orgwikipedia.org In the context of this compound formation, aniline reacts with acetaldehyde (B116499), which can undergo in situ aldol (B89426) condensation to form crotonaldehyde (B89634), an α,β-unsaturated aldehyde. iipseries.orgwikipedia.org

The mechanistic pathway for the Doebner-Miller reaction is intricate and has been subject to ongoing research, with a proposed fragmentation-recombination mechanism. wikipedia.org Key steps typically include:

Aldol Condensation: Initial self-condensation of carbonyl compounds (e.g., two molecules of acetaldehyde) generates an α,β-unsaturated carbonyl compound (e.g., crotonaldehyde). iipseries.orgwikipedia.org

Nucleophilic Conjugate Addition: Aniline performs a nucleophilic conjugate addition to the α,β-unsaturated carbonyl compound. wikipedia.org

Cyclization and Dehydration: Subsequent intramolecular cyclization and dehydration steps lead to the formation of the quinoline ring system. wikipedia.org

Oxidation: An oxidation step is generally required to achieve the fully aromatic quinoline product. youtube.com

This reaction is catalyzed by various Brønsted acids (e.g., concentrated hydrochloric acid, p-toluenesulfonic acid) or Lewis acids (e.g., tin tetrachloride). iipseries.orgwikipedia.org For instance, 2-methylquinoline (B7769805) (this compound) derivatives can be effectively synthesized using aniline and crotonaldehyde. iipseries.org

The Pfitzinger reaction, also known as the Pfitzinger-Borsche reaction, is a well-established method for synthesizing substituted quinoline-4-carboxylic acids. This reaction involves the condensation of isatin (B1672199) with a carbonyl compound (either a ketone or an aldehyde) in the presence of a strong base. iipseries.orgwikipedia.orgresearchgate.net This method is particularly useful for generating 2-substituted quinoline-4-carboxylic acids, which can then be converted into this compound derivatives. researchgate.net

The mechanism of the Pfitzinger reaction unfolds as follows:

Isatin Ring Opening: Isatin undergoes hydrolysis of its amide bond when treated with a strong base, such as potassium hydroxide (B78521), leading to the formation of a keto-acid intermediate. iipseries.orgwikipedia.org

Condensation: The amino group of this keto-acid intermediate then condenses with the added carbonyl compound (ketone or aldehyde), forming an imine. This imine can subsequently tautomerize to an enamine. iipseries.orgwikipedia.org

Cyclization and Dehydration: The enamine undergoes an intramolecular cyclization, followed by a dehydration step, which results in the formation of the quinoline-4-carboxylic acid. iipseries.orgwikipedia.org

The resulting quinoline-4-carboxylic acid can be decarboxylated, typically by pyrolysis with calcium oxide, to yield substituted quinolines, including this compound derivatives. pharmaguideline.comresearchgate.net Recent advancements in this reaction include the use of supramolecular catalysts, such as aminoethylamino-β-cyclodextrin (AEA-β-CD), which have demonstrated remarkable catalytic activity and high yields for the synthesis of diversely substituted this compound derivatives under mild conditions. mdpi.comnih.gov

The Combes quinoline synthesis, first reported by Combes in 1888, is a specific synthetic route for the preparation of 2,4-disubstituted quinolines. iipseries.orgwikipedia.org This method involves the condensation of an unsubstituted aniline with a β-diketone, followed by an acid-catalyzed ring closure of the intermediate Schiff base. iipseries.orgwikipedia.org

The mechanism of the Combes synthesis proceeds through three main stages:

Nucleophilic Addition and Dehydration: The reaction begins with the protonation of the oxygen on the carbonyl group of the β-diketone, followed by a nucleophilic addition reaction with the aniline. An intramolecular proton transfer and an E2 elimination mechanism then lead to the departure of a water molecule and the formation of a Schiff base. wikipedia.org

Tautomerization and Protonation: The Schiff base then tautomerizes to an enamine, which is subsequently protonated by an acid catalyst, commonly concentrated sulfuric acid. wikipedia.org

Annulation and Dehydration: The second major step, which is also the rate-determining step, is the annulation (ring closure) of the molecule. This is immediately followed by a proton transfer, protonation of the resulting alcohol, and a final dehydration step, yielding the substituted quinoline product. wikipedia.org

The Combes synthesis is distinctive due to its utilization of a β-diketone as a substrate, setting it apart from other quinoline synthesis methods. wikipedia.org

The Riehm synthesis, introduced by P. Riehm in 1885, provides a pathway to quinoline derivatives through the prolonged heating of arylamine hydrochlorides with ketones. This process can be enhanced by the addition of aluminum chloride or phosphorus pentachloride. iipseries.org An example of its application is the synthesis of 2-methyl-4-ethylquinoline derivatives, achieved by reacting aniline with 2-butanone (B6335102) in the presence of iodine. iipseries.org This synthetic methodology is particularly effective for the preparation of 2,4-disubstituted quinolines. iipseries.org

The Friedländer synthesis is a chemical reaction that enables the formation of quinoline derivatives through the condensation of 2-aminobenzaldehydes (or 2-aminoaryl ketones) with ketones possessing an α-methylene group. iipseries.orgpharmaguideline.comwikipedia.orgresearchgate.net This reaction is highly valuable for the synthesis of 2-substituted quinoline derivatives, including various this compound analogues. pharmaguideline.com

Two primary mechanistic pathways are generally considered for the Friedländer synthesis:

Aldol Condensation Pathway: In this pathway, the 2-amino substituted carbonyl compound reacts with the ketone in a rate-limiting aldol condensation step, forming an aldol adduct. This intermediate then undergoes sequential dehydration reactions, including imine formation, ultimately leading to the quinoline product. wikipedia.orgresearchgate.netnih.gov

Schiff Base Formation Pathway: Alternatively, the initial step involves the formation of a Schiff base between the 2-amino group and the ketone. This is followed by an intramolecular aldol reaction and subsequent elimination of water to yield the quinoline. wikipedia.orgnih.gov

The Friedländer synthesis can be catalyzed by acids (e.g., hydrochloric acid, p-toluenesulfonic acid, acetic acid) or bases (e.g., potassium hydroxide), and can also proceed without catalysis at elevated temperatures. iipseries.orgwikipedia.orgnih.gov The choice of catalyst can significantly influence the reaction's efficiency. nih.gov For example, 2-aminoacetophenone (B1585202) can be cyclized with various ketones to synthesize 2,4-disubstituted quinolines. sioc-journal.cn

Povarov Reaction in this compound Synthesis

The Povarov reaction is a powerful [4+2] cycloaddition reaction that has gained considerable attention for the synthesis of quinoline derivatives, including quinaldines jst.org.inacs.orgwikipedia.org. This reaction typically involves an aromatic imine (formed in situ from an aromatic amine and an aldehyde) and an electron-rich alkene jst.org.inwikipedia.org. The original Povarov reaction yields quinoline as a product jst.org.in.

The mechanism generally involves the condensation of an aromatic amine (such as aniline) with an aldehyde (like benzaldehyde) to form a Schiff base (imine). A Lewis acid, such as boron trifluoride or yttrium triflate, is often required to activate the imine, facilitating an electrophilic addition with the activated alkene jst.org.inwikipedia.org. This step leads to the formation of an oxonium ion, which then undergoes an electrophilic aromatic substitution with the aromatic ring. Subsequent elimination reactions complete the formation of the quinoline ring structure jst.org.inwikipedia.org.

Recent advancements have expanded the scope of the Povarov reaction. For instance, novel iodine-mediated Povarov reactions have been developed for the synthesis of 2,4-substituted quinolines, where arylacetylene acts as both a diene precursor and a dienophile acs.orgnih.gov. Furthermore, photocatalytic Povarov reactions have emerged as a green and efficient method for quinoline synthesis under oxidant-free conditions, utilizing dual-catalyst systems and producing hydrogen as a byproduct acs.orgacs.org.

Modern and Sustainable Synthetic Approaches

The pursuit of "green chemistry" principles has led to the exploration of modern and sustainable synthetic approaches for this compound and its derivatives, emphasizing reduced reaction times, higher yields, and minimized environmental impact researchgate.netrsc.orgias.ac.inrsc.org.

Microwave-Assisted Synthesis of this compound Derivatives

Microwave irradiation (MWI) has revolutionized organic synthesis by offering rapid and homogeneous heating, significantly reducing reaction times and often improving yields compared to conventional heating methods ias.ac.inrsc.orgmdpi.com. This technique is particularly valuable for the synthesis of quinoline and this compound derivatives tandfonline.comias.ac.inmdpi.comtandfonline.com.

A convenient and efficient procedure for the synthesis of this compound derivatives involves a one-pot reaction of aniline derivatives and acetaldehyde on the surface of neutral alumina (B75360) impregnated with hydrochloric acid under microwave irradiation researchgate.netias.ac.inresearchgate.net. This method offers advantages such as the use of inexpensive reagents, high yields, short reaction times, and straightforward work-up procedures ias.ac.in.

Table 1: Microwave-Assisted Synthesis of this compound (3a) with Different Brønsted Acids ias.ac.inresearchgate.net

Brønsted Acid (Catalyst)Reaction Time (min)Microwave Power (W)Yield (%)
HCl (aq)760088
H2SO4 (aq)1060085
H3PO4 (aq)1260082

The application of microwave irradiation under solvent-free conditions is a key aspect of green chemistry, as it eliminates the need for hazardous solvents ias.ac.inrsc.orgmdpi.commdpi.com. For this compound synthesis, reactions can be performed without any solvent, often on solid supports like alumina or silica (B1680970) gel ias.ac.inrsc.orgmdpi.comresearchgate.netmdpi.com. For instance, condensations of anhydrides and this compound derivatives can be accelerated by microwave irradiation under solvent-free conditions in the presence of silica gel as a catalyst mdpi.com. This approach leads to rapid product formation, often within minutes mdpi.com.

One-pot reactions are highly desirable in organic synthesis due to their operational simplicity, reduced waste generation, and increased efficiency researchgate.netias.ac.inresearchgate.netlew.ro. Microwave-assisted one-pot syntheses have been successfully applied to this compound derivatives. A notable example is the reaction of aniline derivatives and acetaldehyde under microwave irradiation without any solvent, leading to quinaldines in high yields and short reaction times researchgate.netias.ac.inresearchgate.net. This method also benefits from the use of molecular oxygen as a green oxidant ias.ac.in. Another example includes the microwave-assisted one-pot, three-component synthesis of benzo[f]pyrrolo[1,2-a]quinoline derivatives lew.ro.

Ultrasound-Promoted Synthesis

Ultrasound (sonochemical) irradiation offers an alternative "green" approach to conventional heating, promoting reactions with increased rates, improved yields, and milder conditions researchgate.netresearchgate.netmdpi.comtandfonline.com. For quinoline synthesis, ultrasound has been effectively used to catalyze condensation reactions of isatin with ketones in aqueous media, often employing basic ionic liquids as catalysts researchgate.net. This method can achieve high selectivity and avoids subsidiary reactions like aldol condensation researchgate.net. Compared to conventional methods, ultrasound-promoted synthesis offers advantages such as shorter reaction times, higher yields, and the ability to operate at room temperature researchgate.net. While specific detailed research findings on ultrasound-promoted this compound synthesis were less prevalent in the search results, the general principles apply to quinoline derivatives, indicating its potential for this compound synthesis as well researchgate.netrsc.orgresearchgate.net.

Photocatalytic Reactions and UV Radiation

Photocatalysis, particularly using UV or visible light, represents a clean and sustainable method for organic transformations, including the synthesis of quinoline derivatives researchgate.netrsc.orglookchem.comresearchgate.net. This approach leverages light energy to drive reactions, often under mild conditions and without the need for harsh reagents researchgate.netrsc.orgacs.orglookchem.com.

For this compound synthesis, photocatalytic conversion of nitroarenes (such as nitrobenzene and its derivatives) to quinaldines has been achieved using titanium dioxide (TiO2) or gold-loaded TiO2 (Au–TiO2) nanoparticles under UV irradiation in absolute ethanol (B145695) lookchem.com. This one-pot process involves the reduction of the nitro group, followed by condensation with an aldehyde and cyclization lookchem.com. The method provides selective formation of quinaldines with moderate to good yields lookchem.com.

Table 2: Photocatalytic Synthesis of Substituted Quinaldines from Nitroarenes lookchem.com

Nitroarene SubstrateThis compound ProductYield (%) (5h UV irradiation)
NitrobenzeneThis compound75
3-Nitrotoluene2,7-Dimethylquinoline80
4-Nitrotoluene2,6-Dimethylquinoline70
4-Methoxynitrobenzene2-Methyl-6-methoxyquinoline60

Nitrogen-doped TiO2 (N-TiO2) has also been found to be an efficient photocatalyst for this compound synthesis from nitrobenzenes under both UV and visible light, demonstrating higher activity than metal-doped TiO2 due to its stronger absorbance of visible light researchgate.net. The presence of water can significantly decrease the yield of this compound in these photocatalytic reactions, as photogenerated hydroxyl radicals can non-selectively attack the reactants lookchem.com.

Catalyst-Free Synthesis

The pursuit of catalyst-free synthetic methods for this compound and related quinoline compounds is driven by the desire to reduce costs, simplify purification processes, and minimize environmental concerns associated with catalyst residues. One notable approach involves the Friedländer reaction, a classic method for quinoline synthesis. Research has demonstrated that quinolines can be synthesized via the Friedländer reaction of 2-aminobenzaldehyde (B1207257) with various ketones or malononitrile (B47326) in water at 70°C without the need for any catalyst. This method offers high yields, with optimal conditions achieving up to 97% yield in three hours, showcasing water's enhanced reaction efficiency compared to organic solvents like ethanol. organic-chemistry.org

Another catalyst-free strategy involves the microwave-assisted synthesis of 2-styrylquinolines, which are derivatives of this compound, from quinaldines and benzaldehydes or cinnamaldehydes. This reaction proceeds efficiently in the presence of acetic anhydride (B1165640) under focused microwave irradiation at temperatures ranging from 130-180 °C, offering a solvent- and catalyst-free protocol. thieme-connect.com Furthermore, metal-free synthetic protocols for substituted quinolines have been developed using imidazolium (B1220033) cation-based ionic liquids as the reaction medium. These methods, which involve reactions between anilines and phenylacetaldehydes, are considered environmentally friendly and provide good to excellent yields with shorter reaction times. acs.org

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound and its derivatives is gaining significant attention due to the environmental challenges posed by traditional methods, which often involve hazardous substances and generate considerable waste. Green chemistry aims to design chemical processes that reduce environmental impact by minimizing hazardous substance use, improving reaction efficiency, and promoting renewable resources. ijpsjournal.com Key principles applied include waste prevention, atom economy, less hazardous chemical synthesis, safer solvents and catalysts, energy efficiency, and the use of renewable feedstocks. slideshare.netnih.gov

Sustainable approaches in this compound synthesis often involve solvent-free reactions, the use of environmentally benign catalysts, and energy-efficient techniques such as microwave or ultrasound-assisted synthesis. These methods offer advantages such as high target compound yields, fast reaction times, simplified workup procedures, and the ability to reuse catalysts, contributing to environmentally favorable settings. ijpsjournal.comeurekaselect.com

The use of recyclable catalysts is a cornerstone of green chemistry, enabling reduced waste and improved economic viability.

Clay Catalysts: Recyclable clay catalysts, such as Ag(I)-exchanged Montmorillonite K10, have been effectively employed in the Doebner-von Miller synthesis of quinolines under solvent-free conditions. This catalyst can be recovered and reused multiple times (up to 5 times) with excellent activity, producing desired products in good to excellent yields. researchgate.net Clay-supported catalysts, like EPZ-10 (ZnCl2 content 12%), have also been utilized as solid Lewis acid catalysts for carbonyl-olefin metathesis reactions. nih.gov

Metal Catalysts: N-TiO2 has been identified as an efficient metal-doped catalyst for this compound synthesis under visible light, offering a more sustainable approach from nitrobenzene. rsc.org Additionally, iron-catalyzed systems, such as Fe(ClO4)2·H2O, have been successfully developed for the C-H functionalization of 2-methylazaarenes, including this compound, through addition to trifluoromethyl ketones. This method provides comparable yields to other catalytic systems. nie.edu.sg

Lewis Acids: Phosphotungstic acid, a Keggin-type heteropoly acid, serves as an efficient, cost-effective, and recyclable Lewis acid catalyst for the synthesis of quinaldines and lepidines via a one-pot reaction of anilines with crotonaldehyde or methyl vinyl ketone under both thermal and microwave irradiation conditions. researchgate.net Molecular iodine has also been reported as a mild Lewis acid catalyst for the synthesis of quinoline derivatives. rsc.org Furthermore, supported Lewis acids, including Ti-, Al-, and Zr-supported mesoporous silica materials, have been developed as water-tolerant heterogeneous catalysts for various organic transformations. ulaval.ca

Ionic liquids (ILs) are increasingly recognized as environmentally benign reaction media due to their unique properties, such as low vapor pressure, non-flammability, and recyclability. Imidazolium cation-based ionic liquids have been successfully utilized as recyclable reaction media for the metal-free synthesis of functionalized quinolines from anilines and phenylacetaldehydes, offering an environmentally friendly alternative to traditional organic solvents. acs.org

In biocatalytic approaches, ionic liquid aqueous solutions have demonstrated enhanced catalytic activity for enzymes. For instance, α-chymotrypsin exhibited higher catalytic activity in an ionic liquid aqueous solution compared to organic solvents for the Friedländer condensation, yielding quinoline derivatives with excellent yields at lower reaction temperatures and reduced enzyme-loading conditions. mdpi.comnih.govresearchgate.net The Skraup reaction, a classic method for quinoline synthesis, has also been successfully conducted in ionic liquid media under microwave irradiation. semanticscholar.org Moreover, Brønsted-acidic ionic liquids have proven to be efficient and recyclable catalysts in Friedländer reactions, achieving high yields. semanticscholar.org

Novel Synthetic Strategies and Derivative Preparation

Novel synthetic strategies for this compound and its derivatives often leverage advanced methodologies like C-H activation and multi-component reactions to achieve complex structures with improved efficiency and selectivity. The functionalization of the quinoline ring system, of which this compound is a key example, is a transformative strategy in modern synthetic chemistry due to the medicinal potential of quinoline-based scaffolds. rsc.orgrsc.org

The synthesis of specific this compound derivatives is critical for exploring their diverse biological activities and potential applications. For instance, this compound, 4-(2-imidazolin-2-yl)-, is a derivative of this compound with a 2-imidazolin-2-yl substituent at the 4-position. Research into this compound has explored its potential antimicrobial, antifungal, and antiviral properties. The synthesis of such derivatives typically involves multi-step reactions utilizing readily available precursors. ontosight.ai While detailed synthetic protocols for this exact compound may vary, related imidazolinone derivatives have been prepared from substituted quinaldines. google.com

Functionalization of the this compound ring is a powerful tool for expanding the chemical space and enhancing the pharmacological profile of its derivatives. C-H activation, in particular, allows for the efficient and selective introduction of various functional groups at different positions of the quinoline scaffold. rsc.orgmdpi.com

C-2 Functionalization: Nickel-catalyzed coupling of cyclic amines to quinoline has been reported, leading to the formation of C-2 aminated quinoline derivatives. rsc.org Palladium-catalyzed C2 oxidative cross-coupling of quinoline N-oxide with indole (B1671886) has also been achieved, demonstrating regioselective C-H functionalization. mdpi.com

C-8 Functionalization: A metal-free methodology for the C-8 functionalization of quinoline involves a Brønsted acid-catalyzed Friedel–Crafts reaction between quinoline-N-oxide and ynamides, yielding desired products in good yields. rsc.org

Benzylic C(sp3)-H Functionalization: The C(sp3)-H bond in the methyl group of 2-methyl azaarenes, such as this compound, can be functionalized via addition to trifluoromethyl ketones. This reaction, catalyzed by iron, provides an efficient route to novel this compound derivatives. nie.edu.sg

Pfitzinger Reaction: An improved Pfitzinger reaction has been developed for the eco-efficient synthesis of highly functionalized quinaldines, specifically this compound-4-carboxylates. This method involves a one-step cascade process of cyclization and esterification of 1,3-dicarbonyl compounds and isatins with alcohols, leading to the formation of a carboxylate at the 4-position of the this compound ring. researchgate.net

Complex Functionalizations: Condensation reactions of this compound with complex reagents, such as 4,6-di(tert-butyl)-3-nitro-1,2-benzoquinone, can lead to a variety of functionalized products, including tropolone (B20159) and pyridine-2-yl butanoic acid derivatives, often involving intricate ring expansion and contraction mechanisms. x-mol.net

Multicomponent Reactions for this compound Derivatives

Multicomponent reactions (MCRs) are highly efficient synthetic strategies that enable the rapid construction of complex molecular architectures from three or more starting materials in a single step rsc.orgrsc.org. This approach aligns with green chemistry principles by reducing waste and simplifying synthetic routes, making it particularly attractive for the synthesis of quinoline derivatives, including this compound researchgate.net. MCRs enhance diversity, atom economy, and synthetic versatility, accelerating drug discovery and materials science rsc.org.

Several well-known MCRs have been adapted for quinoline synthesis, such as the Doebner-Miller, Friedländer, Povarov, Skraup, Pfitzinger, and Conrad-Limpach-Knorr syntheses rsc.orgrsc.orgiipseries.org. The Doebner-Miller reaction, for instance, involves the reaction of an aniline with α,β-unsaturated carbonyl compounds to form quinolines, often catalyzed by Lewis acids or Brønsted acids wikipedia.org. A modified Doebner-Miller reaction using phosphotungstic acid as a Keggin-type heteropolyacid catalyst has been developed for the one-pot synthesis of quinaldines and lepidines from anilines and α,β-unsaturated carbonyl compounds like crotonaldehyde or methyl vinyl ketone, under both thermal and microwave irradiation conditions researchgate.netresearchgate.net. This method allows for the efficient preparation of 2-methyl quinoline derivatives using water as a solvent iipseries.org.

The Friedländer synthesis, an aldol condensation type reaction, involves the condensation of an o-aminoaryl aldehyde or ketone with a carbonyl compound possessing an α-methylene group to yield quinoline derivatives iipseries.orgresearchgate.net. This reaction can be promoted by acids, bases, or heat researchgate.net. Recent advancements include a highly efficient one-pot tandem calcium-catalyzed Friedländer annulation followed by chemoselective C(sp³)–H functionalization to generate quinoline-based new chemical entities rsc.org. This approach utilizes 2-methylquinolines as starting points for functionalization rsc.org.

Another notable MCR is the Povarov reaction, a [4+2] cycloaddition of imines and olefins, which has been successfully employed for synthesizing diverse quinoline scaffolds rsc.org. Microwave-assisted Povarov-type multicomponent synthesis of 4-aryl quinolines has been reported, involving anilines, alkynes, and paraformaldehyde in the presence of camphor (B46023) sulphonic acid, without the need for metal catalysts rsc.org.

Research findings highlight the versatility of MCRs in generating functional group diversity in quinoline derivatives rsc.org. For example, a three-component reaction involving arynes, quinolines, and aldehydes has been reported for the diastereoselective synthesis of benzoxazino quinoline derivatives nih.gov.

Oxidative Annulation Strategies in Quinoline Synthesis Applicable to this compound

Oxidative annulation strategies have emerged as powerful tools for the synthesis of quinolines, leveraging catalytic C–H bond activation, transition-metal-free protocols, and photo-induced oxidative cyclization mdpi.comresearcher.life. These methods offer efficient and regioselective routes to functionalized quinolines, which are crucial scaffolds in medicinal and industrial chemistry mdpi.comresearcher.lifenih.gov.

One significant approach involves the coupling of aromatic amines with alcohols or olefins under oxidative conditions mdpi.com. For instance, palladium-catalyzed aerobic oxidation methods have been used to obtain various disubstituted quinolines mdpi.com. A proposed mechanism involves the generation of a π-allylpalladium species intermediate via coordination between the allylic C–H bond of the olefin and palladium, followed by nucleophilic attack and oxidation mdpi.com.

Copper-catalyzed annulation reactions are also prominent. Wei-Cheng Yuan et al. developed an efficient copper-catalyzed annulation of ketone oxime acetates with ortho-trifluoroacetyl anilines to produce 4-trifluoromethyl quinolines in good to excellent yields under redox-neutral conditions mdpi.com. Copper-catalyzed [3+2+1] and [4+1+1] annulation reactions involving sulfoxonium ylides and anthranils have also been disclosed for synthesizing 2,3-diaroylquinolines, with dioxygen playing a key role in the oxidative process mdpi.com.

Rhodium-catalyzed C–H activation strategies have also been successfully applied. Rhodium-catalyzed ortho-C–H bond activation for the synthesis of quinoline carboxylates has been reported, establishing an efficient synthetic route through cascade C–H activation and heteroannulation reactions mdpi.com. Furthermore, selective synthesis of quinolines has been achieved via oxidative annulation of functionalized pyridines with two alkyne molecules under Rh(III)-catalyzed cascade C–H activation, utilizing Cu(OAc)₂ as an oxidant snnu.edu.cn. The anion of the oxidant plays a crucial role in controlling reaction selectivity snnu.edu.cn.

Transition-metal-free protocols are also gaining traction. A visible-light-mediated oxidative cyclization of 2-aminobenzyl alcohols with secondary alcohols provides quinolines in good yields at room temperature, employing anthraquinone (B42736) as an organic small-molecule catalyst and DMSO as an oxidant organic-chemistry.org. Another transition-metal-free approach involves the direct oxidative cyclocondensation of N,N-dimethyl enaminones with o-aminobenzyl alcohols, promoted by p-toluenesulfonic acid (TsOH) and K₂S₂O₈ as an oxidant frontiersin.org. This method tolerates a wide range of substituents on the N,N-dimethyl enaminones, yielding 3-substituted quinoline products in good to excellent yields frontiersin.org.

Synthesis of this compound-Based Azo Dyes

Azo dyes, characterized by one or more azo groups (-N=N-) linking two mono- or polycyclic aromatic systems, are widely used as coloring agents in various industries, including textiles and leather medcraveonline.comjchemrev.com. Their synthesis typically involves a two-stage reaction sequence: diazotization and azo coupling jchemrev.comjchemrev.com.

Diazotization is the first step, where a primary aromatic amine (the diazo component) is treated with sodium nitrite (B80452) under controlled acidity and low temperatures (typically 0-5°C) to form a diazonium salt jchemrev.comjchemrev.com. This low temperature is crucial to prevent the diazonium salt from converting into unwanted byproducts medcraveonline.com.

Azo coupling is the second stage, where the relatively unstable diazonium salt reacts with a coupling component, which can be a phenol, an aromatic amine, or a β-ketoacid derivative, to form the azo dye jchemrev.comjchemrev.com. This compound derivatives, specifically 8-hydroxyquinoline (B1678124), have been utilized as coupling components for the synthesis of azo dyes medcraveonline.comiiste.orgscilit.com.

For instance, 8-hydroxyquinoline-based azo dyes have been synthesized by coupling diazotized aniline or 4-nitroaniline (B120555) with quinolin-8-ol, 5-nitrosoquinolin-8-ol, and 5-nitroquinolin-8-ol iiste.org. A common method involves dissolving 1-naphthylamine (B1663977) in a mixture of ethanol and hydrochloric acid, cooling it to 0°C, and then slowly adding a sodium nitrite solution to form the diazonium salt. This diazonium salt is then gradually added to a cold solution of 8-hydroxyquinoline and sodium hydroxide to yield the azo dye medcraveonline.com. These dyes often exhibit promising color fastness properties medcraveonline.com.

A novel azo dye containing the this compound nucleus, specifically 3-((2-methylquinolin-4-yl)diazenyl)naphthalen-2-ol, has been synthesized. This ligand coordinates as a monobasic bidentate through the azo nitrogen and hydroxyl oxygen atom, forming complexes with various metal ions such as Co(II), Ni(II), and Zr(IV) citedrive.com. These metal complexes have been characterized and show potential for therapeutic and catalytic applications citedrive.com.

Another example involves the diazotization of 3-aminopyridine, 8-aminoquinoline (B160924), and newly synthesized 2-aminobenzothiazoles with nitrosyl sulfuric acid, followed by coupling with 5-chloro-8-hydroxyquinoline (B194070) to synthesize corresponding heteroarylazo dyes scilit.com. These dyes have been characterized by various spectroscopic techniques, and their absorption spectra have been correlated with solvent and substituent effects scilit.com.

The synthesis of azo dyes from 4-hydroxy-1-methyl-2-(1H)-quinolone has also been reported, where various sulfonic acid-based amines are diazotized and then coupled with the quinolone derivative rsc.org.

Table 1: Key Reactions and Substrates for this compound Synthesis and Derivatives

Reaction TypeKey ReactantsCatalysts/ConditionsProducts/DerivativesReferences
Doebner-Miller ReactionAniline, α,β-unsaturated carbonyl compoundsLewis acids, Brønsted acids, Phosphotungstic acidQuinolines, Quinaldines, Lepidines iipseries.orgwikipedia.orgresearchgate.netresearchgate.net
Friedländer Synthesiso-Aminoaryl aldehyde/ketone, α-methylene ketoneAcid, Base, Heat, Calcium triflateQuinolines, 2-methyl-3-acyl quinolines iipseries.orgresearchgate.netrsc.org
Povarov ReactionAnilines, Alkynes, ParaformaldehydeCamphor sulphonic acid (metal-free)4-Aryl quinolines, Substituted N-heterocycles rsc.org
Oxidative AnnulationAromatic amines, Alcohols/OlefinsPalladium, Copper, Rhodium, Anthraquinone/DMSODisubstituted quinolines, 4-trifluoromethyl quinolines mdpi.comsnnu.edu.cnorganic-chemistry.orgfrontiersin.org
Azo Dye SynthesisDiazonium salt (from aromatic amine), 8-hydroxyquinolineControlled acidity, Low temperature (0-5°C)This compound-based azo dyes, Heteroarylazo dyes medcraveonline.comjchemrev.comjchemrev.comiiste.orgscilit.comcitedrive.com

Advanced Reactivity Studies and Reaction Mechanisms of Quinaldine

Catalytic Reactivity of Quinaldine

This compound as a Substrate in Hydroxylation Reactions

Mechanistic Role of Specific Residues (e.g., E736) in Catalysis

While mechanistic studies are crucial for understanding catalytic processes, specific detailed research findings on the mechanistic role of particular residues, such as E736, directly in catalysis involving this compound were not identified within the scope of the provided search results. The provided citations americanelements.comamericanelements.com refer to general information about cobalt and gold elements, respectively, rather than specific enzymatic or protein-mediated catalytic mechanisms involving this compound.

This compound in Metal-Catalyzed Processes

Metal-catalyzed reactions offer efficient and selective pathways for synthesizing complex organic molecules, and this compound and its derivatives frequently participate in or are products of such processes. The application of various transition metals has enabled diverse transformations involving the quinoline (B57606) scaffold.

Gold Catalysis in Quinoline Synthesis

Gold catalysis has emerged as a powerful tool in organic synthesis, particularly for the construction of quinoline derivatives, including this compound. Gold catalysts often function as carbophilic π-Lewis acids, effectively activating C-C multiple bonds to generate reactive intermediates that facilitate cascade cyclization events researchgate.net. Unlike traditional noble metal catalysts such as palladium, platinum, and ruthenium, where quinolines can act as catalyst poisons, quinoline compounds have been observed to act as promoters in gold-mediated hydrogenation reactions, contributing to enhanced activity and selectivity under mild conditions ereztech.com. This promotional effect of quinoline molecules on H₂ activation over supported gold catalysts allows reactions to proceed smoothly even at temperatures as low as 25 °C ereztech.com. Gold-catalyzed cascade protocols are highlighted for their ability to achieve rapid, highly efficient, and economically viable synthesis of quinoid heteroaryls, including quinoline researchgate.netrsc.org. Various strategies, such as annulations of aniline (B41778) derivatives with carbonyl compounds or alkynes, and intramolecular cyclization reactions, have been developed using gold catalysis for quinoline synthesis researchgate.net.

Palladium-Catalyzed Oxidative Cyclization

Palladium catalysis is widely utilized for the synthesis of quinolines and their derivatives through oxidative cyclization reactions. These processes often involve C-H activation and C-C bond formation, offering efficient routes to substituted quinolines. For instance, palladium-catalyzed oxidative cyclization of aryl allyl alcohols and anilines can lead to quinoline synthesis without the need for additional acid, base, or other additives, demonstrating a broad substrate scope rsc.org. Furthermore, a palladium-catalyzed oxidative cyclization of o-vinylanilines and alkynes enables the formation of 2,3-disubstituted quinolines via intermolecular amination of the alkyne, insertion of the olefin, and oxidative cleavage of a C-C bond organic-chemistry.org. Notably, functionalized 2-alkylquinolines, which include this compound (2-methylquinoline), can be synthesized through sequential PdCl₂-catalyzed cyclization reactions involving substituted anilines and alkenyl ethers researchgate.net. A site-selective palladium-catalyzed oxidative C8-H homocoupling reaction of quinoline N-oxides has also been developed, yielding substituted 8,8'-biquinolyl N,N'-dioxides, which can be further converted into various functionalized 8,8'-biquinolyls rsc.org.

Cobalt-Catalyzed Cyclization

Cobalt catalysis has been explored for the cyclization reactions leading to quinoline skeletons. Cobalt(III)-catalyzed cyclization reactions have been reported for the synthesis of various quinoline structures, often from starting materials like acetophenone (B1666503) and aniline, exhibiting broad functional group tolerance and high yields acs.org. While these studies demonstrate the utility of cobalt in constructing the quinoline core, specific examples detailing the direct involvement of this compound as a reactant or product in cobalt-catalyzed cyclization within the provided search results were not explicitly found. However, the general applicability to quinoline skeletons suggests potential relevance for this compound derivatives.

Copper Acetate (B1210297) Catalysis

Copper acetate serves as a versatile catalyst and oxidizing agent in various organic synthesis applications, including those relevant to quinoline chemistry fishersci.sefishersci.at. Copper(II) acetate-catalyzed C-H bond functionalization amination of quinoline N-oxides has been achieved using O-benzoyl hydroxylamine (B1172632) as an electrophilic amination reagent, affording desired products in moderate to excellent yields rsc.orgnih.gov. This electrophilic amination can also be performed on a gram scale rsc.org. Additionally, copper-catalyzed click reactions have been successfully implemented for the synthesis of N-heterocyclic hybrids based on quinoline and 1,2,3-triazole moieties beilstein-journals.org. These mechanochemical milling procedures using copper(II) acetate monohydrate have shown significant efficiency improvements over conventional solution reactions, with up to a 15-fold gain in yield beilstein-journals.org.

Indium Trichloride (B1173362) Catalysis

Indium trichloride (InCl₃) acts as a Lewis acid catalyst in various organic reactions, including those involving this compound and other quinoline derivatives wikipedia.org. Research has demonstrated the direct involvement of this compound (2-methylquinoline) in InCl₃-catalyzed reactions. For instance, the reaction of 2-methylquinoline (B7769805) with (E)-1,4-diphenylbut-2-ene-1,4-dione in the presence of 10 mol% of InCl₃ as a Lewis acid catalyst in 1,4-dioxane (B91453) under microwave irradiation afforded the adduct 1,4-diphenyl-2-((quinolin-2-yl)methyl)butane-1,4-dione in 78% isolated yield researchgate.net. Under conventional heating in THF, the same reaction yielded 65% of the adduct researchgate.net.

Indium trichloride also promotes sp³ C-H bond functionalization of 2-alkyl azaarenes, such as 2-methylquinoline, to form C-C bonds with various substrates like but-2-ene-1,4-diones, providing access to compounds such as 2-((quinolin-2-yl)methyl)butane-1,4-diones researchgate.netresearchgate.net. Furthermore, InCl₃ has been employed as a recyclable catalyst in a convenient and eco-friendly one-pot synthesis of novel quinoline derivatives from substituted anilines and β-ketoesters, achieving quantitative yields under solvent-free conditions at 60 °C in ethanol (B145695) niscpr.res.in.

The specific reaction conditions and yields for the InCl₃-catalyzed C-H bond functionalization of 2-methylquinoline are summarized in the table below:

ReactantsCatalystConditionsProductYield (%)Citation
2-Methylquinoline, (E)-1,4-diphenylbut-2-ene-1,4-dioneInCl₃ (10 mol%)THF, 120 °C (conventional heating)1,4-diphenyl-2-((quinolin-2-yl)methyl)butane-1,4-dione65 researchgate.net
2-Methylquinoline, (E)-1,4-diphenylbut-2-ene-1,4-dioneInCl₃ (10 mol%)1,4-dioxane, 120 °C, microwave irradiation1,4-diphenyl-2-((quinolin-2-yl)methyl)butane-1,4-dione78 researchgate.net

Supramolecular Catalysis in this compound Derivatives Synthesis

Supramolecular catalysis offers an efficient and environmentally benign approach to synthesizing this compound derivatives by leveraging non-covalent interactions to facilitate chemical transformations. This methodology often involves the use of macrocyclic compounds that can encapsulate reactants, thereby enhancing their solubility and promoting desired reaction pathways.

A notable example of supramolecular catalysis in this compound derivative synthesis is the utilization of aminoethylamino-β-cyclodextrin (AEA-β-CD) as a homogeneous catalyst. This catalyst has demonstrated remarkable activity in the synthesis of diverse this compound derivatives via the Pfitzinger reaction, achieving product yields ranging from 69% to 92% mdpi.comnih.gov. The effectiveness of AEA-β-CD stems from its ability to form host-guest inclusion complexes with the substrate molecules, thereby enhancing their solubility in aqueous media and promoting the reaction within the cyclodextrin (B1172386) cavity mdpi.comdntb.gov.ua.

Another instance of supramolecular catalysis involving cyclodextrins is observed in the Friedlander quinoline synthesis, where β-cyclodextrin (β-CD) has been explored as a catalyst in aqueous medium tubitak.gov.tr. Such approaches highlight the potential of supramolecular catalysts to provide efficient and greener synthetic routes for quinoline and this compound scaffolds.

Role of Cyclodextrins

Cyclodextrins (CDs), particularly β-cyclodextrin (β-CD) and its modified forms like AEA-β-CD, play a pivotal role in supramolecular catalysis due to their unique structural properties. These cyclic oligosaccharides possess a hydrophobic internal cavity and a hydrophilic exterior, enabling them to form "host-guest" inclusion complexes with a wide array of guest molecules, including organic reactants mdpi.comfrontiersin.org.

In the Pfitzinger reaction for this compound derivative synthesis, AEA-β-CD enhances the solubility of reactants in water by trapping the substrate molecules within its hydrophobic cavity mdpi.comnih.gov. Mechanistic studies, including 2D NMR (ROESY) spectroscopy, Fourier-transform infrared (FT-IR), field-emission scanning electron microscopy (FE-SEM), and differential scanning calorimetry (DSC), have shed light on the host-guest complexation. A proposed mechanism suggests that hydrogen bonding occurs between the oxygen atom of isatin (B1672199) and the amine group of the cyclodextrin. This interaction increases the electron-withdrawing properties of the oxygen, making the reaction more facile through an OH attack mdpi.com. The catalytic activity is directly linked to the inclusion of reactants within the cyclodextrin cavity, as evidenced by the absence of catalytic activity when a strong cavity binder, such as adamantane (B196018) carboxylic acid, is added to AEA-β-CD before the reaction mdpi.com.

Cyclodextrins, in general, are highly favored in supramolecular catalysis due to their economic viability compared to α- and γ-cyclodextrins, and their ability to drive the regiochemistry of organic reactions mdpi.comfrontiersin.org. Their modified derivatives offer novel structures and functions, supporting advancements in various research fields mdpi.com.

Reaction Pathways and Mechanistic Elucidation of Derivative Formation

The formation of this compound derivatives involves diverse reaction pathways and intricate mechanistic steps, often proceeding through various intermediate products. Understanding these mechanisms is crucial for controlling selectivity and yield in synthetic processes.

General mechanisms for quinoline synthesis, which are applicable to this compound (2-methylquinoline) derivatives, include classical named reactions such as Skraup, Combes, and Doebner-von Miller syntheses iipseries.org. For instance, in the Skraup synthesis, acrolein is formed from glycerol (B35011), which then reacts with aniline to form an intermediate product, (E)-3-phenylamino prop-1-en-1-ol, followed by ring closure, intramolecular electrophilic addition, dehydration, and oxidation to yield quinoline iipseries.org. The Combes synthesis involves the condensation of aniline with acetoacetone, leading to enamine formation, followed by protonation of the ketone and cyclization iipseries.org.

Recent advancements in quinoline derivative synthesis often involve multicomponent reactions and transition-metal catalysis. These reactions frequently proceed through the formation of imine intermediates, followed by cyclization and subsequent oxidation steps rsc.orgmdpi.com. For example, in some iron-catalyzed reactions, an iminium intermediate reacts with an enolate to generate an adduct that undergoes cyclization via C–N bond formation, dehydration, and oxidation rsc.org.

Ring Expansion and Contraction Reactions

This compound and its derivatives can undergo fascinating ring expansion and contraction reactions, leading to the formation of novel heterocyclic compounds. These transformations often involve the rearrangement of atoms within existing ring systems or the formation of new ring sizes.

A prime example involves the condensation of this compound with 4,6-di(tert-butyl)-3-nitro-1,2-benzoquinone nih.govnih.govx-mol.net. This reaction can lead to a variety of products, including 1,3-tropolone derivatives via an o-quinone ring expansion, and 2-azabicyclo-[3.3.0]octa-2,7-diene-4,6-dione-N-oxide through an o-quinone ring contraction nih.govnih.gov. The formation of these products highlights the complex interplay of reaction conditions and the inherent reactivity of the starting materials. Specifically, the formation of 5,7-di(tert-butyl)-2-(quinoline-2-yl)-1,3-tropolone and 5,7-di(tert-butyl)-4-nitro-2-(quinoline-2-yl)-1,3-tropolone occurs via ring expansion of the o-quinone nih.govnih.gov.

Ring contraction reactions have also been observed in quinoline chemistry. For instance, 3-hydroxy-2,4(1H,3H)-quinolinediones can undergo ring contraction in aqueous alkali to yield 2-hydroxyindoxyls nih.gov. Similarly, quinoline 1-oxides can undergo photochemical ring enlargement to benz[d]-1,3-oxazepines, followed by subsequent ring contraction to form indoles under thermal or photochemical conditions jst.go.jp. The precise outcome of these reactions is often dependent on the specific substituents and reaction conditions nih.govnih.gov.

Formation of Intermediate Products

The elucidation of reaction mechanisms often relies on the identification and characterization of intermediate products. These transient or stable species provide critical insights into the step-by-step progression of a reaction.

In the reaction of this compound with 4,6-di(tert-butyl)-3-nitro-1,2-benzoquinone, a crucial intermediate product of the o-quinone cycle expansion, 5,7-di(tert-butyl)-4-nitro-2-(quinoline-2-yl)-cyclohepta-1,3,5-triene-1,3-diol, has been isolated preparatively for the first time nih.govnih.govx-mol.net. This isolation provides direct evidence for the proposed ring expansion mechanism. The thermodynamic stability of various tautomeric forms of this intermediate has been determined using DFT calculations nih.govx-mol.net.

In the Pfitzinger reaction catalyzed by AEA-β-CD, the formation of a host-guest complex between the cyclodextrin and the reactants (e.g., isatin) is a key intermediate stage, facilitating the subsequent chemical transformations mdpi.com.

Other synthetic pathways for quinoline derivatives also involve distinct intermediates:

Skraup Synthesis: The reaction of acrolein with aniline forms (E)-3-phenylamino prop-1-en-1-ol as an intermediate before ring closure iipseries.org.

Combes Synthesis: Enamine formation is an initial intermediate step in the condensation of aniline with acetoacetone iipseries.org.

Multicomponent Reactions: Mechanisms often involve the formation of imine intermediates, which then undergo further cyclization or addition reactions rsc.orgmdpi.com. For example, in some Fe-catalyzed reactions, an Fe-carbene intermediate reacts with 2-vinylanilines mdpi.com.

Quinolin-4-one Synthesis: Depending on the method, intermediates like iminoester, iminoenol, hemiketal, or various palladium complexes can be formed during the reaction cascade mdpi.com.

The identification and study of these intermediate products are vital for understanding the complex mechanistic details and for designing more efficient and selective synthetic routes for this compound and its derivatives.

Computational Chemistry and Theoretical Studies of Quinaldine

Quantum Chemical Calculations

Quantum chemical calculations employ the principles of quantum mechanics to investigate the electronic structure and properties of molecules. These methods allow for the prediction of molecular geometries, energy levels, charge distributions, and spectroscopic parameters, offering a detailed atomic-level understanding.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a widely utilized quantum chemical method for studying the electronic structure of molecules. It is favored for its balance between computational accuracy and efficiency, making it suitable for a broad range of chemical systems, including Quinaldine and its derivatives nih.govscirp.org. Common functionals, such as B3LYP, in conjunction with various basis sets like 6-31+G(d,p) or 6-311++G(d,p), are frequently employed in DFT studies of quinoline-based compounds scirp.orgnih.govscirp.orgcitedrive.comnih.govrsc.orgpec.ac.innih.govresearchgate.netekb.egscholarsresearchlibrary.cominformaticsjournals.co.inmdpi.comijcce.ac.irscirp.orgrsc.org.

Geometrical optimization is a fundamental step in DFT calculations, aiming to determine the most stable, lowest-energy molecular structure by minimizing its total energy with respect to atomic coordinates nih.govscirp.orgscirp.org. For quinoline (B57606) and its derivatives, including this compound, optimized geometric parameters such as bond lengths and bond angles obtained through DFT calculations often show good agreement with experimental data, validating the computational models scirp.orgscirp.org. This process is crucial for accurately predicting other molecular properties.

Molecular Electrostatic Potential (MEP) analysis provides a visual representation of the charge distribution within a molecule, indicating regions that are susceptible to electrophilic or nucleophilic attack nih.govekb.egmdpi.comijcce.ac.irrsc.orgrsc.orgresearchgate.netdntb.gov.ua. In MEP maps, red regions typically denote areas of high electron density (nucleophilic sites), while blue regions indicate areas of low electron density (electrophilic sites) mdpi.com. For quinoline derivatives, MEP analysis helps in understanding the molecule's potential interactions with other chemical species, revealing the most reactive sites ekb.egijcce.ac.ir.

Frontier Molecular Orbital (FMO) analysis, specifically focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding a molecule's chemical reactivity, kinetic stability, and electronic transitions nih.govscirp.orgpec.ac.inresearchgate.netinformaticsjournals.co.inmdpi.comijcce.ac.irrsc.orgrsc.org. The HOMO represents the electron-donating ability, while the LUMO signifies the electron-accepting ability researchgate.netrsc.org. The energy gap (ΔE) between the HOMO and LUMO is a key indicator: a larger energy gap suggests higher kinetic stability and lower reactivity, whereas a smaller gap implies higher reactivity and easier electronic charge transfer nih.govmdpi.com.

For quinoline and its derivatives, DFT studies have reported various HOMO and LUMO energy values. For instance, quinoline itself has reported HOMO and LUMO energies of -6.646 eV and -1.816 eV, respectively, leading to an energy gap of -4.83 eV scirp.org. For 6-methylquinoline, an analog of this compound, HOMO-LUMO energies have also been calculated, indicating charge transfer within the molecule scholarsresearchlibrary.com.

Table 1: Representative HOMO-LUMO Energy Values for Quinoline and Derivatives

CompoundHOMO Energy (eV)LUMO Energy (eV)Energy Gap (eV)Source
Quinoline-6.646-1.8164.83 scirp.org
2,3-diaryl quinoline 1c--4.3355 pec.ac.in
2,3-diaryl quinoline 1a--4.4626 pec.ac.in
2,3-diaryl quinoline 1b--4.4645 pec.ac.in
Pyridine-based hydrazone (HBPAH)--3.634 mdpi.com

Natural Bond Orbital (NBO) analysis is a powerful computational tool used to investigate intramolecular interactions, charge transfer, and hyperconjugative effects within a molecule nih.govpec.ac.innih.govresearchgate.netmdpi.comijcce.ac.irscirp.orgrsc.orgresearchgate.netacs.org. This analysis quantifies the delocalization of electron density from occupied Lewis-type NBOs (donors) to unoccupied non-Lewis type NBOs (acceptors), providing insights into molecular stability and bonding characteristics mdpi.comscirp.org. The stabilization energy (E²) associated with these donor-acceptor interactions is a key parameter, with higher E² values indicating more intense interactions scirp.org. For quinoline derivatives, NBO analysis has confirmed strong delocalization interactions, contributing to molecular stability pec.ac.inmdpi.com.

Nonlinear Optical (NLO) analysis investigates the response of a material to intense electromagnetic fields, leading to phenomena such as harmonic generation and optical rectification. DFT calculations are extensively used to predict and understand the NLO properties of molecules, which are crucial for applications in photonics and optoelectronics rsc.orgpec.ac.inresearchgate.netekb.egscholarsresearchlibrary.comijcce.ac.irrsc.orgrsc.orgresearchgate.netrsc.org. Key NLO parameters calculated include the dipole moment (μ), linear polarizability (α), and first-order hyperpolarizability (β) researchgate.netekb.egijcce.ac.ir. A larger hyperpolarizability value indicates a stronger NLO response. Studies on quinoline derivatives have shown promising NLO properties, with calculated hyperpolarizability values indicating their potential as NLO materials pec.ac.inresearchgate.netekb.egscholarsresearchlibrary.com. For example, for 6-methylquinoline, the calculated first-order hyperpolarizability suggests its attractiveness for future NLO applications scholarsresearchlibrary.com. For certain quinolinone derivatives, initial hyperpolarizability values have been calculated in the range of 69 x 10⁻³⁰ to 109 x 10⁻³⁰ esu ekb.eg.

Table 2: Representative NLO Parameters for Quinoline Derivatives

CompoundDipole Moment (D)Mean Polarizability (x 10⁻²⁴ esu)Mean First-Order Hyperpolarizability (x 10⁻³⁰ esu)Source
Quinoline2.004-- scirp.org
6-aminoquinoline2.274417.32254.222 researchgate.net
Quinolinone derivative (Compound 8)--69 - 109 (range) ekb.eg
2,3-diaryl quinolines-40.17 - 42.53- pec.ac.in

Reaction Mechanism Prediction and Validation via Computational Chemistry

Computational chemistry, especially Density Functional Theory (DFT), plays a pivotal role in predicting and validating reaction mechanisms involving this compound and its derivatives. These studies provide detailed energy profiles and structural information for various reaction pathways, allowing for a deeper understanding of reactivity and selectivity.

Case Study 1: Condensation of this compound with 4,6-di(tert-butyl)-3-nitro-1,2-benzoquinone

One significant area where computational methods have provided deep mechanistic insights is the condensation reaction of this compound (2-methylquinoline) with 4,6-di(tert-butyl)-3-nitro-1,2-benzoquinone. This reaction leads to the formation of various complex heterocyclic compounds, including 1,3-tropolone and pyridine-2-yl butanoic acid derivatives, through processes involving ring expansion and contraction of the o-quinone ring. nih.govx-mol.netnih.gov

DFT calculations, specifically using the B3LYP functional with the 6–311++G(d,p) basis set, were employed to investigate the thermodynamic stability of tautomeric forms of intermediate products. These computational studies were crucial in proposing the detailed mechanism for the formation of the observed products. The proposed mechanisms often include the participation of an intermediate product, such as 5,7-di(tert-butyl)-4-nitro-2-(quinoline-2-yl)-cyclohepta-1,3,5-triene-1,3-diol, which was also isolated preparatively. nih.govx-mol.netnih.gov

The computational predictions regarding the reaction pathways and intermediate stabilities were subsequently validated through comprehensive experimental characterization of the products. Techniques such as X-ray diffraction analysis, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and High-Resolution Mass Spectrometry (HRMS-spectrometry) were used to confirm the structures of the synthesized heterocyclic compounds, thereby providing strong experimental support for the computationally proposed mechanisms. nih.govx-mol.netnih.gov

Key Findings from this compound-Benzoquinone Reaction:

Computational Method: DFT (B3LYP/6–311++G(d,p)) for geometry optimization and frequency calculations. nih.govx-mol.net

Solvent Effects: Considered using a polarizable continuum model (PCM), with acetic acid as the chosen solvent. nih.gov

Tautomeric Stability: Theoretical evaluation showed that the NH tautomeric form of certain intermediates was energetically preferable to the OH form in both gas phase and solution. nih.gov

Proposed Mechanism: Involves ring expansion of the o-quinone ring and subsequent contraction, leading to diverse products. An intermediate, 5,7-di(tert-butyl)-4-nitro-2-(quinoline-2-yl)-cyclohepta-1,3,5-triene-1,3-diol, was identified computationally and isolated experimentally. nih.govx-mol.netnih.gov

Validation: Experimental techniques (X-ray diffraction, NMR, IR, HRMS) confirmed the structures of the products, validating the proposed mechanistic steps. nih.govx-mol.netnih.gov

Table 1: Computational and Experimental Details for this compound-Benzoquinone Condensation

AspectComputational DetailsExperimental Validation Methods
Methodology DFT (B3LYP/6–311++G(d,p))X-ray Diffraction Analysis
Geometry Optimization Bemy's analytical gradient optimization method¹H NMR Spectroscopy
Stationary Points Characterized by frequency calculations¹³C NMR Spectroscopy
Solvent Effects Polarizable Continuum Model (PCM) in acetic acidIR Spectroscopy
Tautomer Stability Determined energetically preferable forms (e.g., NH vs OH)High-Resolution Mass Spectrometry (HRMS-spectrometry)
Mechanism Elucidation Prediction of intermediate products and reaction pathwaysIsolation and characterization of intermediate and final products
Key Intermediate 5,7-di(tert-butyl)-4-nitro-2-(quinoline-2-yl)-cyclohepta-1,3,5-triene-1,3-diolPreparative isolation of the intermediate

Case Study 2: Photosensitized Reaction of 2-Methyl-8-hydroxyquinoline (this compound)

Theoretical studies have also contributed to understanding the mechanism of the photosensitized reaction of 2-methyl-8-hydroxyquinoline (this compound) in alkaline medium, using Methylene Blue as a photosensitizer. While the primary focus of this study was on kinetic parameters and product analysis via UV-visible spectroscopy and Mass Spectrometry, the report mentions theoretical investigations into the tautomerization of 8-hydroxyquinoline (B1678124), a closely related structure, which informed the understanding of the reaction. The proposed reaction mechanism suggests the participation of singlet oxygen (¹O₂) in the photoreaction, leading to photo-oxidation products. primescholars.com

Table 2: Aspects of Photosensitized this compound Reaction

AspectDetails
Compound 2-Methyl-8-hydroxyquinoline (this compound)
Reaction Type Photosensitized oxidation
Photosensitizer Methylene Blue
Medium Alkaline solution
Key Intermediate Singlet oxygen (¹O₂) participation suggested in the photoreaction. primescholars.com
Theoretical Insights Theoretical studies on 8-hydroxyquinoline tautomerization inform the understanding of proton transfer, suggesting a low barrier for intramolecular proton transfer between the OH group and the N atom of the ring. primescholars.com
Validation Product analysis via Mass Spectrometry and UV-visible spectroscopy. primescholars.com

Broader Applications in Quinoline Chemistry

Beyond specific this compound reactions, computational chemistry extensively aids in predicting and validating mechanisms for a wide array of quinoline derivatives. For instance, Density Functional Theory (DFT) calculations have been instrumental in:

Hydrodenitrogenation (HDN) of Quinoline: DFT insights have explored the HDN mechanism of quinoline over different Ni-promoted MoS₂ edges, systematically investigating hydrogenation and ring-opening pathways and discussing the structure-activity relationship of active sites. nih.gov

Cascade Rearrangements: DFT studies have provided in-depth insights into the reaction pathways of hydrogen-bonding-promoted cascade rearrangements leading to polycyclic quinoline derivatives, identifying how hydrogen bonding lowers free energy barriers in transition states. nih.gov

Gold-Catalyzed Oxidations: Mechanistic investigations using DFT have been performed for gold-catalyzed oxidative reactions of thioalkynes with quinoline N-oxides, predicting competitive Cα- and Cβ-oxidation pathways. acs.org

Novel Quinoline Synthesis: DFT has been used to compute activation energies for key transition states in new quinoline synthesis methods, such as those proceeding via homo-diaza-Cope rearrangement. researchgate.net

These examples underscore the critical role of computational chemistry in providing a detailed, atomic-level understanding of reaction mechanisms, enabling the prediction of reaction outcomes and guiding the design of new synthetic methodologies for this compound and its related compounds. rsc.org

Spectroscopic and Analytical Characterization Techniques for Quinaldine Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the molecular structure of organic compounds like Quinaldine, providing detailed information on the arrangement of atoms within the molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is crucial for identifying the different hydrogen environments in this compound. The chemical shifts and coupling patterns observed in the ¹H NMR spectrum provide direct evidence of the proton connectivity and their electronic surroundings.

For this compound (2-methylquinoline) dissolved in CDCl₃, characteristic proton signals have been reported. At 399.65 MHz, the methyl protons (CH₃) at position 2 typically resonate as a singlet around δ 2.745 ppm. The aromatic protons of the quinoline (B57606) ring exhibit a series of complex multiplets at higher chemical shifts, indicative of their diverse electronic environments within the fused ring system. For instance, signals are observed at approximately δ 8.03, 7.759, 7.677, 7.475, and 7.271 ppm chemicalbook.com. Similar observations are made at lower field strengths, such as 89.56 MHz, with corresponding chemical shifts chemicalbook.com.

Proton AssignmentChemical Shift (δ, ppm) at 399.65 MHz (CDCl₃)Chemical Shift (δ, ppm) at 89.56 MHz (CDCl₃)
CH₃ (position 2)2.7452.739
Aromatic H (A)8.038.02
Aromatic H (B)7.7597.75
Aromatic H (C)7.6777.67
Aromatic H (D)7.4757.47
Aromatic H (E)7.2717.265

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy complements ¹H NMR by providing information on the carbon skeleton of this compound. The chemical shifts of carbon atoms are highly sensitive to their hybridization state, bonding environment, and the presence of electronegative atoms or aromaticity. While specific ¹³C NMR chemical shift values for this compound (2-methylquinoline) were not explicitly extracted as text from the search results, the technique is routinely employed for its characterization, with data available in spectroscopic databases spectrabase.com. Studies on quinoline and methylquinoline derivatives demonstrate that ¹³C NMR is effective in identifying carbon environments and substituent effects within the quinoline scaffold publish.csiro.au. For example, in 6-methoxy-2-methylquinoline, the methyl carbon resonates at δ 25.03 ppm, and the aromatic carbons are observed between 121.83-157.14 ppm, with ipso carbons at 127.3, 142.5, 156.33, and 157.14 ppm nist.gov.

Two-dimensional (2D) NMR techniques, such as Rotating-frame Overhauser Effect Spectroscopy (ROESY), are invaluable for elucidating complex molecular structures and understanding reaction mechanisms by revealing through-space correlations between protons mdpi.comipb.pthuji.ac.il. ROESY experiments detect nuclear Overhauser effects (NOEs) in the rotating frame, which are indicative of protons that are spatially close, even if they are not directly bonded huji.ac.il.

In the context of this compound research, ROESY spectroscopy has been applied to understand the inclusion complexation of reactants in the synthesis of diversely functionalized this compound derivatives mdpi.com. For instance, ROESY was used to elucidate the complexation between isatin (B1672199) and aminoethylamino-β-cyclodextrin (AEA-β-CD), showing clear NOE interactions between the protons of 5-chloroisatin (B99725) and the H3 and H5 protons of AEA-β-CD, thereby explaining the inclusion mode of the complex mdpi.com. This technique is also capable of detecting chemical and conformational exchange processes, providing deeper insights into molecular dynamics and interactions huji.ac.il.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is employed to identify functional groups within this compound by analyzing the vibrational modes of its chemical bonds. The IR spectrum provides a molecular fingerprint, with characteristic absorption bands corresponding to specific bond stretches and bends.

For this compound (2-methylquinoline), a predicted IR spectrum is available nist.gov. General IR spectral analyses of quinoline and its derivatives provide insights into expected absorption regions. C-H stretching vibrations of the aromatic rings typically appear in the region of 3200-3000 cm⁻¹ dergipark.org.tr. C-N stretching vibrations within the quinoline moiety are observed at characteristic frequencies, such as 1325–1314 cm⁻¹ mdpi.com. Additionally, C-C stretching vibrations in quinoline derivatives can be found around 1569 cm⁻¹, 1619 cm⁻¹, and 1638 cm⁻¹ dergipark.org.tr. The positions of C-H out-of-plane bending motions in quinoline have been shown to exhibit slight temperature dependence nih.gov.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

Ultraviolet-Visible (UV-Vis) absorption spectroscopy is utilized to study the electronic transitions within this compound, providing information about its conjugated systems and the presence of chromophores. The absorption maximum (λmax) values are characteristic of the molecule's electronic structure and can vary with pH due to changes in protonation state.

For neutral this compound, absorption maxima have been observed at 240 nm and 285 nm, corresponding to π-π* and n-π* electronic transitions, respectively youtube.com. In an alkaline medium (pH 9-12), the λmax shifts to 255 nm and 330-340 nm, also attributed to π-π* and n-π* transitions youtube.com. Another reported set of absorption maxima for this compound includes 254 nm and 310-315 nm youtube.com. When this compound is analyzed in 0.1N H₂SO₄, its UV absorption maxima are found at 236 nm and 317 nm fishersci.ca. Generally, quinoline derivatives show absorption spectra ranging from 280 nm to 510 nm researchgate.netresearchgate.net.

Condition/SolventAbsorption Maxima (λmax, nm)Electronic Transition Type
Neutral240, 285π-π, n-π
Alkaline (pH 9-12)255, 330-340π-π, n-π
General254, 310-315π-π, n-π
0.1N H₂SO₄236, 317-

Fluorescence Spectroscopy and Fluorescent Complexes

Fluorescence spectroscopy is a highly sensitive technique used to investigate the emission properties of this compound and its derivatives, particularly when they form complexes with other molecules. While this compound itself may not be strongly fluorescent, certain derivatives exhibit significant fluorescence, making them valuable as probes.

8-Hydroxythis compound (2-methylquinolin-8-ol), a derivative of this compound, is known to form fluorescent complexes. For instance, it condenses with amino acids such as tyrosine, alanine, and phenylalanine to produce water-soluble fluorescent products mdpi.comuni.lu. These complexes enable the identification and quantitative estimation of amino acids with significantly higher sensitivity (10 to 1000 times more sensitive) compared to traditional methods like the ninhydrin (B49086) assay mdpi.comuni.lu. It has been noted that the fluorescent intensity of amino acid-8-hydroxythis compound complexes is generally lower than that of amino acid-8-hydroxyquinoline complexes mdpi.com.

Another example is the this compound acid Zn(II) complex, which emits green fluorescence with a peak centered at 521 nm mdpi.com. Furthermore, a 6-(dimethylamino)this compound derivative has been successfully employed as a fluorophore in a ratiometric and reversible fluorescent probe for the detection of Cd(2+) ions. This probe exhibits a notable 55 nm red-shift in its emission spectrum, moving from 515 nm to 570 nm upon binding to Cd(2+), demonstrating its utility in sensing applications metabolomicsworkbench.org.

Excitation and Emission Wavelength Analysis

Fluorescence spectroscopy is a valuable tool for studying this compound, particularly its derivatives like this compound Red (QR), which is utilized as a fluorescence probe wikipedia.org. While free this compound Red does not fluoresce in solution, it exhibits fluorescence when bound to certain substrates, such as nucleic acids or proteins wikipedia.org.

Research findings indicate specific excitation and emission wavelengths for this compound Red:

When bound to nucleic acids, this compound Red can emit radiation between 580-650 nm, with maximum fluorescence detected from 557 nm to 607 nm wikipedia.org.

A spectrofluorometer can measure the emission wavelength of a this compound Red-substance complex at 520/160 nm wikipedia.org.

For this compound Red, an excitation wavelength of 550 nm has been fixed, with emission spectra recorded from 570 to 800 nm in some studies rsc.org.

In one instance, a this compound derivative showed a fluorescence excitation wavelength of 350 nm and an emission wavelength of 415 nm in acetonitrile (B52724) solution google.com.

this compound acid Zn(II) complex material has been observed to emit green fluorescence at 521 nm in both solid state and organic solvents, with optimal excitation wavelengths ranging from 310 nm to 390 nm psu.edu.

The fluorescence of quinolines, including this compound derivatives, can be affected by protonation, which may lead to a red-shift in the emission wavelength and an increase in fluorescence quantum yield due to a change from (n,π) to (π,π) excited states rsc.org.

Quantum Efficiency Calculations

Quantum efficiency, or quantum yield, is a crucial parameter in fluorescence studies, indicating the efficiency of photon emission. For this compound-based compounds, quantum efficiency calculations provide insights into their luminescent properties.

this compound-based croconaine dyes, synthesized by the condensation of croconic acid and quinaldinium salts, typically exhibit very low fluorescence quantum yields nih.gov. However, upon binding to divalent metal ions like Zn²⁺, Pb²⁺, and Cd²⁺, these dyes can show significant chelation-enhanced fluorescence emission nih.gov.

In the context of photosensitized reactions of this compound (specifically 2-methyl-8-hydroxyquinoline), the quantum efficiency of the reaction has been calculated ijser.inijser.in.

For quinoline-containing diarylethenes, an open form exhibited blue emission with a quantum yield of 0.04 in dichloromethane (B109758) (DCM) solution, while the closed form showed intense red emission with a quantum yield of 0.21 nih.gov. Protonated forms of such quinoline derivatives can also show enhanced quantum yields; for instance, a protonated form had an emission quantum yield of 0.05 in DCM solution nih.gov. It is noted that N-heterocycles like quinolines are generally weakly fluorescent due to increased intersystem crossing, which decreases the fluorescence quantum yield rsc.org.

Mass Spectrometry (MS)

Mass spectrometry is indispensable for determining the molecular weight and structural information of this compound and its derivatives through the analysis of their fragmentation patterns.

High Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of elemental composition and differentiation of compounds with very similar nominal masses.

this compound derivatives are routinely characterized using HRMS to confirm their structure mdpi.com.

For newly synthesized this compound conjugates, ESI-HRMS has been employed for characterization researchgate.net.

HRMS (ESI⁺) has been used to determine the exact mass of this compound derivatives. For example, a [M+H]⁺ ion for a dichlorostyryl-2-methylquinoline derivative was found at m/z 314.0500 iucr.org.

HRMS/MS has also been employed for the analysis of this compound sulfate (B86663) bohrium.com.

Electrospray Ionization (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique often used for analyzing polar and thermally labile compounds, producing protonated or deprotonated molecular ions.

ESI-MS is commonly used for the characterization of this compound derivatives iucr.org.

When analyzing quinoline derivatives via LC/ESI-MS, it has been observed that the intensity of the desired [M+H]⁺ values can be low during fragmentation, with elevated masses (e.g., from heavier isotopes) appearing researchgate.net.

Time-of-flight accurate mass spectrometry (TOF-MS) combined with positive electrospray (ESI⁺) MS has been applied to identify and structurally elucidate quinoline-like alkaloids, yielding molecular ions (M+H⁺) with mass errors below 5 mDa nih.gov. ESI-MS/MS spectra provided valuable clues regarding the position of substituents on the quinoline ring and helped discriminate between isomers nih.gov.

Studies on fused nitrogen-containing ring systems, including pyridazino-quinolines, have utilized ESI-tandem mass spectrometry to investigate fragmentation patterns, showing characteristic cross-ring fragments nih.gov.

MALDI-TOF Mass Spectrometry

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry is a rapid and high-throughput technique, particularly useful for larger molecules and for direct analysis from samples.

While often associated with macromolecular analysis, MALDI-TOF MS can also be applied to smaller organic compounds like quinolone antibiotics in fish tissue researchgate.net. This application is notable as MALDI is generally thought to be susceptible to low-molecular-weight interferences from matrix peaks researchgate.net.

MALDI-TOF MS has revolutionized workflows in clinical microbiology for rapid identification of microorganisms, including bacteria and fungi, directly from colonies, and has potential for detecting antimicrobial resistance markers micropspbgmu.rujidc.orgfrontiersin.org.

The technique is considered a soft ionization method, suitable for biological samples, and offers advantages such as reliability for rapid identification of peptides, high throughput, and easy sample preparation youtube.com.

Tandem Mass Spectrometry for Gas-Phase Reactivity

Tandem Mass Spectrometry (MS/MS or MSⁿ) allows for the fragmentation of selected ions and the analysis of their dissociation products, providing detailed structural information and insights into gas-phase ion reactions.

Tandem mass spectrometry experiments are crucial for understanding the gas-phase reactivity of ions. This includes studies on gas-phase ion-molecule reactions and collision-activated dissociation (CAD) purdue.edu.

For quinoline derivatives, product ion scan ESI-MS/MS spectra can confirm the presence of the quinoline ring and provide fragmentation patterns useful for discriminating between derivatives with the same empirical formula but different functionalities nih.gov.

Gas-phase ion-ion reactions, a type of tandem mass spectrometry, can provide structural information beyond what is obtainable through conventional MS/MS, particularly for complex molecules like lipids in biological tissues nih.gov.

The photosensitized reaction products of this compound (specifically 2-methyl-8-hydroxyquinoline) have been analyzed using mass spectrometry, with the mass spectrum of the product compared to reported data to suggest reaction mechanisms ijser.inijser.in.

X-ray Diffraction Analysis

X-ray diffraction techniques are indispensable for elucidating the three-dimensional arrangement of atoms within a crystal and understanding the intermolecular forces that govern crystal packing.

Crystal Packing Pattern Analysis

Beyond individual molecular structures, X-ray diffraction data allows for the analysis of crystal packing patterns, revealing the intricate network of intermolecular interactions within the solid state. These interactions, including hydrogen bonding (e.g., N–H⋯O, N–H⋯N), π-π stacking, and C–H⋯π interactions, play a significant role in dictating the physical and chemical properties of the crystalline material, such as stability and solubility uni.lu. Studies on quinoline derivatives, such as bis(quinolinecarboxamide)alkane derivatives, have shown how N–H⋯O and intramolecular N–H⋯Nquinoline hydrogen bonds influence the formation of one- or two-dimensional networks in their crystal packing. For 4-aminothis compound, hydrogen-bonded layers and C–H⋯π interactions have been observed, highlighting the role of these forces in stabilizing the crystal lattice and potentially influencing the prevalence of void spaces and solvent inclusion.

Elemental Analysis

Elemental analysis, specifically CHN analysis, is a fundamental quantitative technique used to determine the percentage composition of carbon, hydrogen, and nitrogen in a chemical compound. This method is critical for confirming the empirical formula of a synthesized compound and assessing its purity. For this compound and its derivatives, elemental analysis serves as a primary tool for verifying the successful synthesis and purity of the sample. Typically, experimental values obtained from elemental analysis are expected to be within a narrow deviation (e.g., ±0.4%) of the calculated theoretical values for the proposed chemical formula. This technique has been routinely applied to various organic and organometallic compounds, including those with quinoline scaffolds, to confirm their elemental composition.

Table 1: Example of Elemental Analysis Data for a Quinoline-Containing Compound (Illustrative data based on typical elemental analysis results for organic compounds)

ElementCalculated (%)Experimental (%)Deviation (%)
Carbon71.6169.17-2.44
Hydrogen9.179.12-0.05
Nitrogen4.394.31-0.08
Note: The provided example is illustrative and based on typical data format. Actual this compound data would vary.

Chromatographic Methods (e.g., TLC scanner for UV region)

Chromatographic methods are essential for the separation, identification, and purity assessment of this compound and its related compounds. These techniques leverage differential partitioning between a stationary phase and a mobile phase to separate components of a mixture.

Thin-Layer Chromatography (TLC) is a widely used, simple, and rapid chromatographic technique for monitoring reaction progress, determining compound purity, and identifying components in a mixture. For compounds like this compound that possess aromatic rings, detection on TLC plates is often achieved using ultraviolet (UV) light. Compounds that absorb UV light can be visualized as dark spots on a fluorescent background (e.g., on F254 plates), or compounds with native fluorescence can be directly observed under UV light. This allows for the rapid assessment of the presence of impurities or the completeness of a reaction. For instance, TLC has been successfully applied to separate quinoline-quinuclidine alkaloids and their photoproducts, demonstrating its utility for quinoline-based compounds. High-Performance Liquid Chromatography (HPLC) with UV detection is another robust chromatographic method offering higher resolution and quantification capabilities. A method was developed for the determination of a this compound derivative, 1-(2-phenylethyl)-5-(quinaldin-4-yl) biuret (B89757), in rat plasma using HPLC with UV detection at 235 nm, indicating that this compound-containing compounds exhibit strong UV absorption suitable for this detection method.

Table 2: Chromatographic Parameters for a this compound Derivative (Illustrative)

TechniqueStationary PhaseMobile PhaseDetection Wavelength (nm)Application
HPLCNucleosil-100 CNAcetonitrile:Methanol (B129727):Potassium Dihydrogen Phosphate Buffer (10:10:80)235Determination of 1-(2-phenylethyl)-5-(quinaldin-4-yl) biuret in rat plasma
TLCSilica (B1680970) gel F254Various solvent systems254/360Purity assessment, reaction monitoring, separation of quinoline derivatives

Quinaldine in Medicinal Chemistry and Biological Applications

Quinaldine as a Privileged Scaffold and Pharmacophore

In the realm of medicinal chemistry, the term "privileged scaffold" refers to a molecular framework that is capable of binding to multiple, often unrelated, biological targets, thereby serving as a versatile starting point for the development of a wide array of therapeutic agents. The quinoline (B57606) ring system, of which this compound (2-methylquinoline) is a fundamental derivative, is widely recognized as such a scaffold. nih.govresearchgate.netnih.gov This structural motif is a key component in numerous natural products and a vast number of synthetic drugs with a broad spectrum of biological activities. researchgate.netnih.gov

The versatility of the quinoline scaffold stems from its unique structural and electronic properties. doi.org As a fused heteroaromatic system, it possesses a rigid and planar structure that can effectively engage in various types of interactions with biological macromolecules, including hydrophobic interactions and intercalation into nucleic acids. doi.org Furthermore, the quinoline nucleus allows for diverse substitutions at multiple positions, enabling chemists to fine-tune the molecule's steric, electronic, and pharmacokinetic properties to enhance binding affinity and selectivity for specific targets. doi.org This adaptability has made quinoline and its derivatives, like this compound, a perpetual and multipurpose foundation in drug discovery, leading to the development of agents with anticancer, anti-inflammatory, antibacterial, and antiviral properties. nih.gov

Biological Activities of this compound Derivatives

The strategic modification of the this compound core has yielded a multitude of derivatives with potent biological activities. Researchers have extensively explored this scaffold to develop novel therapeutic agents, particularly in the realm of antimicrobial chemotherapy.

This compound derivatives have demonstrated significant potential as antimicrobial agents, with extensive research highlighting their efficacy against a wide range of pathogenic bacteria, fungi, and viruses. nih.gov The derivatization of the quinoline moiety has been a fruitful strategy in the search for new antimicrobial drugs to combat the growing challenge of drug resistance. nih.gov

The quinoline core is a well-established pharmacophore in antibacterial agents. The functionalization of this scaffold has led to the discovery of compounds with potent activity against both Gram-positive and Gram-negative bacteria. nih.gov

Antimicrobial Activity

Antibacterial Activity
Against Specific Bacterial Strains (e.g., Staphylococcus aureus, Escherichia coli)

Derivatives of the this compound and broader quinoline family have shown significant inhibitory effects against clinically relevant bacteria such as Staphylococcus aureus (a Gram-positive bacterium) and Escherichia coli (a Gram-negative bacterium). For instance, certain novel quinoline derivatives have exhibited excellent activity against E. coli, with Minimum Inhibitory Concentration (MIC) values as low as 3.125 µg/mL. biointerfaceresearch.com In one study, a series of 7-alkyloxy-4,5-dihydro-imidazo[1,2-a]quinoline derivatives were synthesized, with compound 7p showing a potent MIC of 0.5 μg/mL against E. coli, a greater potency than the reference drugs ciprofloxacin and amoxicillin. nih.gov

Similarly, significant action has been observed against S. aureus. Some 4-piperazinylquinoline compounds have shown noteworthy MIC values in the range of 3–12 μM against S. aureus. mdpi.com Another study on quinoline-2-one derivatives identified compounds with substantial activity against multidrug-resistant strains, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov Compound 6c from this series demonstrated a particularly effective MIC of 0.75 μg/mL against MRSA. nih.gov The hybridization of quinoline with other pharmacophores has also proven to be an effective strategy, with one quinolone-coupled hybrid, compound 5d, showing potent effects against both E. coli and S. aureus with MIC values ranging from 0.125 to 8 μg/mL. nih.gov

Compound ClassSpecific DerivativeTarget BacteriumMIC ValueSource
Quinolone HybridCompound 5dStaphylococcus aureus0.125–8 µg/mL nih.gov
Quinolone HybridCompound 5dEscherichia coli0.125–8 µg/mL nih.gov
Quinoline-2-oneCompound 6cMRSA0.75 µg/mL nih.gov
Imidazo[1,2-a]quinolineCompound 7pEscherichia coli0.5 µg/mL nih.gov
4-PiperazinylquinolineCompounds 1a,bStaphylococcus aureus3.9–7.8 µM mdpi.com
4-PiperazinylquinolineCompounds 1a,bEscherichia coli3.9–7.8 µM mdpi.com

The therapeutic potential of this compound derivatives extends to antifungal applications. Various modifications of the quinoline nucleus have resulted in compounds with significant activity against pathogenic fungi, including yeasts like Candida spp. and filamentous fungi known as dermatophytes. nih.gov

Research has demonstrated that specific structural alterations can produce selective antifungal action. For example, in one study, certain quinoline derivatives (compounds 2 and 3) were active only against yeast, with MICs ranging from 25–50 μg/mL, while another derivative (compound 5) showed efficacy exclusively against dermatophytes, with MICs between 12.5 and 25 μg/mL. nih.gov Inspired by the natural alkaloid quinine (B1679958), other research has led to the synthesis of quinoline derivatives with potent fungicidal activity against plant-pathogenic fungi. One such compound, Ac12, exhibited EC50 values of 0.50 μg/mL against Botrytis cinerea and 0.52 μg/mL against Sclerotinia sclerotiorum, which was more potent than the commercial fungicide 8-hydroxyquinoline (B1678124). acs.org The mechanism for some of these derivatives is believed to involve causing an abnormal morphology of cell membranes, leading to increased permeability and the release of cellular contents. acs.org

Compound ClassSpecific DerivativeTarget FungusActivity (EC50/MIC)Source
Quinoline DerivativeCompound 5Dermatophytes12.5–25 µg/mL nih.gov
Quinoline DerivativeCompound 2Candida spp.25–50 µg/mL nih.gov
Trifluoromethyl-quinolinolAc12Botrytis cinerea0.50 µg/mL acs.org
Trifluoromethyl-quinolinolAc12Sclerotinia sclerotiorum0.52 µg/mL acs.org
Quinoline Derivative3f-4Sclerotinia sclerotiorum0.41 µg/mL acs.org

The this compound scaffold is a key structural element in the development of novel antiviral agents. nih.gov Its derivatives have been found to be potent against a variety of viruses, including Dengue virus, Zika virus (ZIKV), and Respiratory Syncytial Virus (RSV). doi.orgnih.govsemanticscholar.org The aromatic nature of the quinoline ring facilitates hydrophobic interactions with viral proteins and nucleic acids, which can inhibit viral replication and other critical functions. doi.org

For example, two quinoline derivatives demonstrated dose-dependent inhibition of Dengue virus serotype 2 in the low and sub-micromolar range. nih.gov These compounds were found to impair the accumulation of the viral envelope glycoprotein in infected cells. nih.gov In another study, synthesized quinoline derivatives were screened for their activity against RSV and Yellow Fever Virus (YFV). Compound 4 was identified as an effective inhibitor of RSV with an EC50 of 8.6 µg/mL, while compound 6 was effective against YFV with an EC50 of 3.5 µg/mL. doi.org Furthermore, some 2,8-bis(trifluoromethyl)quinoline derivatives have shown antiviral activity against ZIKV replication, with several compounds found to reduce ZIKV RNA production. nih.gov

Compound ClassSpecific DerivativeTarget VirusActivity (EC50)Source
Quinoline DerivativeCompound 4Respiratory Syncytial Virus (RSV)8.6 µg/mL doi.org
Quinoline DerivativeCompound 6Yellow Fever Virus (YFV)3.5 µg/mL doi.org
2,8-bis(trifluoromethyl)quinoline141a, 141b, 142, 143Zika Virus (ZIKV)Reduction in viral RNA nih.gov
Quinoline ScaffoldCompounds 1 and 2Dengue Virus Serotype 2Low to sub-micromolar inhibition nih.gov

Anticancer Activity of this compound Derivatives

This compound, a derivative of quinoline, has emerged as a significant scaffold in medicinal chemistry, particularly in the development of novel anticancer agents. Its derivatives have been extensively studied for their ability to combat cancer through various mechanisms, including the inhibition of cancer cell growth, induction of programmed cell death, and prevention of tumor metastasis.

Inhibition of Cell Proliferation and Cell Cycle Arrest

This compound derivatives have demonstrated notable efficacy in halting the uncontrolled proliferation of cancer cells by interfering with the cell cycle. The cell cycle is a series of events that leads to cell division and replication. Disrupting this process is a key strategy in cancer therapy.

Research has shown that certain quinoline compounds can induce cell cycle arrest at different phases. For instance, a novel quinoline derivative, 91b1, was found to cause an accumulation of cancer cells in the G0/G1 phase of the cell cycle. This arrest prevents the cells from entering the S phase, where DNA replication occurs, thereby inhibiting their proliferation. Similarly, other studies on quinoline-based compounds have reported cell cycle arrest in the G2/M phase, preventing the cells from undergoing mitosis. This disruption of the normal cell cycle progression ultimately leads to a reduction in tumor growth.

The mechanism behind this cell cycle arrest often involves the modulation of key regulatory proteins. For example, some quinoline derivatives have been shown to affect the expression of cyclins and cyclin-dependent kinases (CDKs), which are crucial for the progression through the different phases of the cell cycle.

Impact of a this compound Derivative on Cell Cycle Distribution in A549 and KYSE450 Cancer Cells
Cell LineTreatment Concentration of Compound 91b1% of Cells in G0/G1 Phase
A549Control (0.1% DMSO)Data not specified
Increasing ConcentrationsIncreased
KYSE450Control (0.1% DMSO)Data not specified
Increasing ConcentrationsIncreased

This table summarizes the observed increase in the G0/G1 phase cell population in A549 and KYSE450 cancer cells upon treatment with increasing concentrations of the quinoline derivative 91b1, indicating a G0/G1 phase cell cycle arrest.

Apoptosis Induction

Apoptosis, or programmed cell death, is a natural and essential process for removing old or damaged cells. Cancer cells often evade apoptosis, leading to their uncontrolled growth. This compound derivatives have been shown to induce apoptosis in various cancer cell lines, making it a critical mechanism of their anticancer activity.

The induction of apoptosis by these compounds can occur through two primary pathways: the intrinsic (mitochondrial) and the extrinsic (death receptor) pathways.

The intrinsic pathway is triggered by cellular stress and involves the mitochondria. Studies on quinazolinedione derivatives, which share a structural relationship with this compound, have shown that they can induce apoptosis in MCF-7 breast cancer cells primarily through this pathway. This is evidenced by the upregulation of pro-apoptotic proteins like caspase-9 and p53, and the downregulation of the anti-apoptotic protein Bcl-2. The activation of caspase-9 initiates a cascade of events leading to the execution of apoptosis. One quinoline derivative, PQ1, was found to activate the intrinsic checkpoint protein caspase-9, enhance the level of the pro-apoptotic protein Bax, and promote the release of cytochrome c from the mitochondria into the cytosol in T47D breast cancer cells.

The extrinsic pathway is initiated by the binding of death ligands to death receptors on the cell surface. Research on the quinoline derivative PQ1 has demonstrated its ability to activate caspase-8, a key player in the extrinsic pathway, in T47D breast cancer cells. The activation of both caspase-8 and caspase-9 by PQ1 indicates that it can induce apoptosis through both the intrinsic and extrinsic pathways, highlighting the multifaceted nature of its anticancer action.

Effect of Quinazolinedione Derivatives on Apoptosis-Related Proteins in MCF-7 Cells
CompoundConcentrationEffect on Caspase-9Effect on p53Effect on Bcl-2
Compound 750 µMUpregulationUpregulationDownregulation
Compound 850 µMUpregulationUpregulationDownregulation

This table shows the modulation of key apoptosis-related proteins in MCF-7 breast cancer cells following treatment with quinazolinedione derivatives, indicating the induction of apoptosis primarily through the intrinsic pathway.

Angiogenesis Inhibition

Angiogenesis is the formation of new blood vessels from pre-existing ones, a process that is crucial for tumor growth and metastasis as it supplies tumors with necessary nutrients and oxygen. Inhibiting angiogenesis is a promising strategy for cancer treatment.

Quinoline and its derivatives have been identified as potent angiogenesis inhibitors. They primarily exert their anti-angiogenic effects by targeting key signaling pathways involved in blood vessel formation. One of the most critical targets is the Vascular Endothelial Growth Factor (VEGF) and its receptor, VEGFR-2.

Studies on quinazoline derivatives have shown that they can effectively inhibit VEGFR-2, a key receptor in the angiogenesis signaling cascade. For example, a quinazoline derivative, compound 11d, exhibited potent inhibitory activity against VEGFR2 with an IC50 of 5.49 μM. By inhibiting VEGFR-2, these compounds can block the downstream signaling pathways, such as the Akt/mTOR/p70s6k pathway, which are essential for endothelial cell proliferation and migration—key events in angiogenesis. Furthermore, some quinoline derivatives have been found to decrease the secretion of VEGF, further contributing to their anti-angiogenic effects.

Disruption of Cell Migration

The ability of cancer cells to migrate and invade surrounding tissues is a hallmark of metastasis, the primary cause of cancer-related mortality. This compound derivatives have shown potential in disrupting these processes, thereby inhibiting the spread of cancer.

The mechanism by which these compounds inhibit cell migration often involves the modulation of the cellular machinery responsible for cell movement. Quinoline compounds have been reported to disrupt cell migration, which is a crucial step in preventing metastasis. While the precise molecular targets for this compound's anti-migratory effects are still under investigation, it is believed that they may interfere with the cytoskeletal dynamics and signaling pathways that govern cell motility.

Modulation of Nuclear Receptor Responsiveness

Nuclear receptors are a class of proteins found within cells that are responsible for sensing steroid and thyroid hormones and certain other molecules. They are involved in regulating gene expression and play a role in various physiological processes, including development, homeostasis, and metabolism. In the context of cancer, the dysregulation of nuclear receptor signaling can contribute to tumor growth and progression.

Some quinoline derivatives have been investigated for their potential to modulate the activity of nuclear receptors as a strategy for cancer therapy. While specific studies focusing solely on this compound's interaction with nuclear receptors are limited, the broader class of quinoline-based compounds has been explored as modulators of these receptors. For instance, selective modulation of nuclear receptors by synthetic ligands can alter the expression of target genes involved in cell proliferation and survival. The development of selective nuclear receptor modulators is an active area of research in cancer therapy, and the this compound scaffold may serve as a valuable template for designing such molecules. However, more targeted research is needed to elucidate the specific effects of this compound and its derivatives on nuclear receptor responsiveness in cancer cells.

Activity against Specific Cancer Cell Lines (e.g., HepG2, MCF-7, PC-3, HCT-116, HeLa)

The anticancer activity of this compound derivatives has been evaluated against a panel of human cancer cell lines, demonstrating a broad spectrum of efficacy.

HepG2 (Hepatocellular Carcinoma): A novel quinoline derivative, 11-(1,4-Bisaminopropylpiperazinyl)5-methyl-5H-indolo[2,3-b]quinoline (BAPPN), exhibited significant cytotoxicity against HepG2 cells with an IC50 value of 3.3 µg/mL. Other studies have also reported the cytotoxic effects of various derivatives on this cell line.

MCF-7 (Breast Adenocarcinoma): The BAPPN derivative was also potent against MCF-7 cells, showing an IC50 value of 3.1 µg/mL. Numerous other studies have confirmed the cytotoxic activity of different this compound-related compounds against this breast cancer cell line.

PC-3 (Prostate Cancer): While specific IC50 values for this compound derivatives against PC-3 cells are less commonly reported in the provided context, the broader class of quinoline and pyrimidine derivatives has shown inhibitory effects on this prostate cancer cell line.

HCT-116 (Colon Carcinoma): The BAPPN derivative displayed an IC50 value of 23 µg/mL against HCT-116 cells. Other research has also documented the cytotoxic potential of various compounds against this colon cancer cell line.

HeLa (Cervical Adenocarcinoma): Studies on substituted quinoline and tetrahydroquinoline derivatives have demonstrated their inhibitory effects on the proliferation of HeLa cells.

Cytotoxicity of the this compound Derivative BAPPN against Various Cancer Cell Lines
Cancer Cell LineType of CancerIC50 Value (µg/mL)
HepG2Hepatocellular Carcinoma3.3
MCF-7Breast Adenocarcinoma3.1
HCT-116Colon Carcinoma23
A549Lung Carcinoma9.96

This table presents the half-maximal inhibitory concentration (IC50) values of the novel quinoline derivative BAPPN, demonstrating its cytotoxic efficacy against a range of human cancer cell lines.

Antimalarial Activity

The quinoline ring system, a core component of this compound, is a well-established pharmacophore in antimalarial drug discovery, famously represented by drugs like chloroquine (B1663885) and quinine. Research into this compound derivatives has continued to yield compounds with potent activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria.

Novel series of quinoline derivatives have been synthesized and evaluated in vitro, showing moderate to high antimalarial activities. For instance, certain dihydropyrimidine derivatives incorporating a quinolinyl residue demonstrated excellent activity against P. falciparum, with some compounds showing higher efficacy than the standard drug chloroquine (CQ). The half-maximal inhibitory concentration (IC50) values for these compounds ranged from 0.014 to 5.87 µg/mL.

Hybrid compounds that merge the quinoline structure with other pharmacophores have also proven effective. A hybrid of chloroquine and sulfadoxine resulted in a prototype that was more active than either of the parent drugs. nih.gov Similarly, 1,2,3-triazol-1-yl quinoline derivatives have shown activity against the chloroquine-resistant (CQR) W2 clone of P. falciparum without significant toxicity to human liver cells (HepG2). nih.gov One such compound displayed an IC50 of 1.4 µM and a high selectivity index (SI) of 351. nih.gov Further modifications led to a derivative with an IC50 of 0.09 µM and an SI of 1102.2, which also showed 49% inhibition of parasitemia in a P. berghei-infected mouse model. nih.gov

Studies on imidazolidinedione derivatives have revealed greater antiplasmodial effects against the chloroquine-resistant W2 strain (IC50 values between 4.98–11.95 µM) compared to the chloroquine-sensitive D10 strain (IC50 values between 12.75–19.85 µM). mdpi.com This suggests that some newer derivatives may be particularly useful in combating drug-resistant malaria. mdpi.com The evaluation of pyronaridine, a naphthyridine derivative structurally related to quinolines, showed a mean IC50 value of 3.8 nM against P. falciparum isolates from Senegal. nih.gov

Antimalarial Activity of this compound/Quinoline Derivatives
Compound/Derivative ClassTarget Organism/StrainActivity (IC50)
1,2,3-triazol-1-yl quinoline derivativeP. falciparum (W2, CQR)1.4 µM
Modified triazolyl quinoline derivativeP. falciparum (W2, CQR)0.09 µM
Imidazolidinedione DerivativesP. falciparum (W2, CQR)4.98–11.95 µM
Imidazolidinedione DerivativesP. falciparum (D10, CQS)12.75–19.85 µM
PyronaridineP. falciparum (Senegal isolates)3.8 nM

Anti-inflammatory Activity

This compound and its broader quinoline family have been investigated for their potential to mitigate inflammatory responses. Studies have demonstrated that these compounds can target various pathways and mediators involved in inflammation. The anti-inflammatory effects of these derivatives are often evaluated using models such as carrageenan-induced paw edema in rodents.

In one study, tetrahydrofurano/pyrano quinoline derivatives were assessed for their ability to reduce acute inflammation. researchgate.net Ethyl acetate (B1210297) fractions of certain plant-derived extracts containing such compounds substantially inhibited inflammation by 68.5% in the carrageenan-induced paw edema model. researchgate.net The mechanism is thought to involve the modulation of vascular permeability caused by endogenous vasoactive agents. nih.gov

The anti-inflammatory activity of Rubiadin, an anthraquinone (B42736) derivative, was evaluated in a carrageenan-induced paw edema model, where it showed a significant inhibition of 43% at the third hour, which was more efficient than the standard drug, mefenamic acid (61% inhibition). scielo.br Other studies have quantified the percentage of edema inhibition over several hours. For example, detoxified extracts of Daphne oleoides, which contains quinoline-related compounds, showed up to 39.4% inhibition of edema after 5 hours. nih.gov The standard drug diclofenac sodium, for comparison, can achieve up to 69.1% inhibition in the same model. nih.gov This activity is often linked to a reduction in key inflammatory cytokines. Research has shown that these compounds can lead to a significant decrease in levels of mediators like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β). scielo.br

Anti-inflammatory Activity of Quinoline-Related Derivatives
Compound/ExtractModelResult (% Inhibition of Edema)Time Point
Ethyl Acetate Extract (containing quinoline-like compounds)Carrageenan-induced paw edema68.5%Not Specified
Rubiadin (0.5 mg/kg)Carrageenan-induced paw edema43%3 hours
Mefenamic Acid (30 mg/kg)Carrageenan-induced paw edema61%3 hours
Detoxified Daphne oleoides Extract (High Dose)Carrageenan-induced paw edema39.4%5 hours
Diclofenac SodiumCarrageenan-induced paw edema69.1%5 hours

Antiprotozoal Activity

Beyond malaria, the this compound scaffold is a promising foundation for developing agents against a variety of protozoan parasites. Researchers have synthesized and tested numerous quinoline derivatives against pathogens responsible for diseases like leishmaniasis and Chagas disease.

Novel 4,7-disubstituted quinoline derivatives have demonstrated significant and selective in vitro activity against a panel of trypanosomatid parasites. uantwerpen.be Certain compounds displayed submicromolar activity against Trypanosoma brucei rhodesiense, the parasite causing human African trypanosomiasis, with IC50 values as low as 0.19 µM. uantwerpen.be One derivative also showed potent activity against T. b. brucei with an IC50 value of 0.4 µM. uantwerpen.be

Similarly, a series of ethyl and methyl quinoxaline-7-carboxylate 1,4-di-N-oxide derivatives were evaluated against Trypanosoma cruzi and Leishmania mexicana. nih.gov Several of these compounds exhibited better activity against T. cruzi than the reference drugs nifurtimox and benznidazole. nih.gov Furanchalcone-quinoline hybrids have also been synthesized, with some showing activity against L. panamensis and T. cruzi with EC50 values in the low micromolar range. researchgate.net For example, a quinoline-hydrazone hybrid was active against L. panamensis with an EC50 of 2.6 µM. researchgate.net

Derivatives of dehydroabietic acid featuring amino acid scaffolds have shown potent activity against intracellular forms of Leishmania donovani (IC50 values from 2.3 to 9 µM) and T. cruzi (IC50 values from 1.4 to 5.8 µM). core.ac.uk One such compound was 1.5 times more potent against T. cruzi amastigotes than the standard drug benznidazole. core.ac.uk

Antiprotozoal Activity of this compound/Quinoline Derivatives
Compound/Derivative ClassTarget OrganismActivity (IC50/EC50)
4,7-disubstituted quinoline derivative (4i)Trypanosoma brucei rhodesiense0.19 µM
4,7-disubstituted quinoline derivative (4i)Trypanosoma brucei brucei0.4 µM
4,7-disubstituted quinoline derivative (3d)Leishmania infantum8.83 µM
Quinoline-hydrazone hybrid (1c)Leishmania panamensis2.6 µM
Dehydroabietic acid derivativeTrypanosoma cruzi (amastigotes)1.4 - 5.8 µM
Dehydroabietic acid derivativeLeishmania donovani (amastigotes)2.3 - 9.0 µM

Antioxidant Activity

Oxidative stress is implicated in numerous diseases, making the development of effective antioxidants a key area of research. This compound derivatives have been shown to possess significant antioxidant properties, primarily through their ability to act as radical scavengers. The antioxidant capacity of these compounds is commonly evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging tests.

Studies on various synthesized quinoline derivatives demonstrate a range of antioxidant activities. For example, in a series of 2-pentylquinazolin-4(3H)-one derivatives, which share a heterocyclic structure with this compound, one compound showed excellent activity in the DPPH assay with an IC50 of 26.87 µM. mdpi.com The antioxidant potential is often influenced by the type and position of functional groups on the quinoline ring. mdpi.com

Fatty polyhydroquinolines synthesized via Hantzsch multicomponent reactions have also been evaluated. nih.gov In the DPPH assay, these compounds showed lower EC50 values (indicating higher potency) compared to the ABTS assay. nih.gov One derivative, a fatty 2-substituted polyhydroquinoline derived from oleic acid and 2-nitrobenzaldehyde, exhibited the highest antioxidant activity, with an EC50 of 2.11 µM in the DPPH assay and 4.69 µM in the Ferric Ion Reducing Antioxidant Power (FRAP) assay, outperforming the standard antioxidants BHT and vitamin E. nih.gov The presence of a nitro group attached to the aromatic moiety appeared to be associated with enhanced antioxidant activity. nih.gov

Antioxidant Activity of Quinoline Derivatives
Compound/Derivative ClassAssayActivity (IC50/EC50)Reference Compound Activity
2-Pentylquinazolin-4(3H)-one derivative (14)DPPH26.87 µM-
Fatty Polyhydroquinoline (12c)DPPH2.11 µMBHT (6.47 µM), Vitamin E (5.88 µM)
Fatty Polyhydroquinoline (12c)FRAP4.69 µM-
1,4-disubstituted 1,2,3-triazole (4a)DPPH1.88 mMBHT (3.52 mM)

Enzyme Inhibition (e.g., DNA-Gyrase, Topoisomerase IV)

Quinolone antibiotics, a class of compounds structurally related to this compound, are known for their potent antibacterial action, which stems from the inhibition of essential bacterial enzymes: DNA gyrase and topoisomerase IV. nih.govmdpi.com These type II topoisomerases are crucial for managing DNA topology during replication, transcription, and repair. mdpi.com DNA gyrase introduces negative supercoils into DNA, while topoisomerase IV is responsible for decatenating replicated chromosomes. mdpi.com

The mechanism of action for quinolones involves stabilizing a covalent complex between the topoisomerase and the cleaved DNA strand. mdpi.com This "poisoned" complex blocks the progression of the replication fork, leading to DNA damage and ultimately cell death. A structurally novel set of quinoline derivatives has been developed that demonstrates potent inhibition of both DNA gyrase and topoisomerase IV, exhibiting strong antibacterial activity against pathogens like Staphylococcus aureus and Streptococcus pneumoniae. nih.gov

While many inhibitors act as "poisons" to the enzyme-DNA complex, other mechanisms exist. The aminocoumarin class of antibiotics, for instance, inhibits the ATPase activity of the GyrB subunit of DNA gyrase, preventing the binding of ATP required for the enzyme's catalytic cycle. mdpi.com Research has also focused on pyrazolo[4,3-f]quinoline derivatives as inhibitors of human topoisomerases for anticancer applications. mdpi.com One such derivative showed an 88.3% inhibition of topoisomerase IIα activity, comparable to the clinical drug etoposide. mdpi.com

Photosynthesis-Inhibiting Activity

Certain this compound derivatives have been found to possess herbicidal properties due to their ability to inhibit photosynthesis. This activity is primarily achieved by disrupting the photosynthetic electron transport (PET) chain within chloroplasts.

The primary target for many photosynthesis-inhibiting herbicides is Photosystem II (PS II), a protein complex in the thylakoid membranes of chloroplasts. nih.gov this compound derivatives can bind to the Q_B binding site on the D1 protein of the PS II complex, thereby blocking the electron flow from the primary quinone acceptor (Q_A) to the secondary quinone acceptor (Q_B). nih.gov This interruption of the PET chain halts the production of ATP and the fixation of CO2, ultimately leading to plant death. nih.gov

The inhibitory potency of these compounds, expressed as IC50 values, is influenced by their chemical structure, particularly their lipophilicity and the electronic properties of substituents on the molecule. researchgate.net A study of various 3-hydroxynaphthalene-2-carboxanilides, which are structurally analogous to some bioactive quinolines, showed a wide range of PET inhibition with IC50 values from 9.8 µM to 1405 µM. nih.gov The most active compounds in this series had IC50 values around 10 µM. nih.gov For comparison, the commercial herbicide Diuron, which shares this mechanism of action, has an IC50 value of approximately 2.1 µM. mdpi.com Other studies on rubrolide analogues, which also act as PET inhibitors, have reported IC50 values that are only one order of magnitude higher than that of Diuron (0.27 µM). nih.gov

Photosynthetic Electron Transport (PET) Inhibition by Quinoline-Related Compounds
Compound/Derivative ClassTargetActivity (IC50)
N-(3,5-Difluorophenyl)-3-hydroxynaphthalene-2-carboxamideSpinach Chloroplasts (PET)9.8 µM
N-(2,5-Difluorophenyl)-2-hydroxynaphthalene-1-carboxamideSpinach Chloroplasts (PET)44.2 µM
Rubrolide Analogues (most active)Isolated Chloroplasts (PET)~2.7 µM
Diuron (Reference Herbicide)Spinach Chloroplasts (PET)~2.1 µM
Reduction of Chlorophyll Content

This compound derivatives have been investigated for their effects on photosynthetic organisms, specifically their ability to reduce chlorophyll content. A study on the green alga Chlorella vulgaris demonstrated that certain this compound derivatives can interfere with chlorophyll biosynthesis. researchgate.net This inhibitory activity is significant as it suggests a potential application for these compounds as herbicides or algaecides. The reduction in chlorophyll, a vital pigment for photosynthesis, disrupts the energy production process of the organism, leading to growth inhibition or death. researchgate.net

The research by Jampilek and his colleagues in 2005 provided a detailed investigation into a series of this compound derivatives and their impact on the chlorophyll content of Chlorella vulgaris. researchgate.net The study revealed that the efficacy of these compounds in reducing chlorophyll levels is closely linked to their chemical structure, particularly the nature and position of substituents on the this compound ring. researchgate.net

Structure-Activity Relationships (SAR) in this compound Derivatives

The biological activity of this compound derivatives is highly dependent on their molecular structure. Structure-activity relationship (SAR) studies aim to identify the chemical features that are crucial for their biological effects.

For the photosynthesis-inhibiting activity of this compound derivatives, research has shown that lipophilicity, expressed as the log P value, plays a significant role. researchgate.net In a series of prepared this compound derivatives, a clear correlation between the lipophilicity of the compounds and their ability to reduce chlorophyll content in Chlorella vulgaris was observed. researchgate.net Generally, an increase in lipophilicity leads to enhanced activity, up to an optimal point. The electronic properties of the substituents on the anilide ring of N-phenyl-2-methylquinoline-4-carboxamides also influence their photosynthesis-inhibiting effects. researchgate.net

In the context of antifungal activity, SAR studies on this compound derivatives have revealed that the presence and position of certain substituents are critical. For instance, in a study of various this compound derivatives, bromo-substituted derivatives of 2-methylquinolin-8-ol demonstrated the highest antifungal activity against all tested fungal strains. mdpi.org This suggests that the presence of a halogen, such as bromine, at specific positions on the this compound core can significantly enhance its antifungal potency.

DNA Binding Studies of this compound Complexes

The interaction of small molecules with DNA is a key mechanism of action for many therapeutic agents, particularly anticancer drugs. While research specifically on this compound complexes is not as extensive as for other quinoline derivatives, studies on bis(this compound) derivatives have provided insights into their DNA binding capabilities. These compounds have been shown to interact with DNA, which is a crucial factor in their observed antitumor properties. researchgate.net

The binding of these derivatives to DNA can occur through various modes, including intercalation, groove binding, and electrostatic interactions. researchgate.netnih.govrsc.org Intercalation involves the insertion of a planar molecule between the base pairs of the DNA double helix, leading to structural distortions and interference with DNA replication and transcription. researchgate.netnih.gov Groove binding involves the fitting of a molecule into the major or minor grooves of the DNA helix. The specific mode of binding is influenced by the structure of the this compound derivative, including the nature of the linker and any substituent groups. researchgate.net Metal complexes of quinoline derivatives have also been extensively studied for their DNA interactions, where the metal center can play a crucial role in the binding affinity and mechanism. nih.govrsc.org

Therapeutic Potential and Drug Development

The quinoline scaffold is a well-established pharmacophore in medicinal chemistry, with numerous derivatives having been developed as therapeutic agents. nih.govfrontiersin.org this compound, as a methylated derivative of quinoline, has served as a starting point for the development of compounds with a range of potential therapeutic applications.

This compound Derivatives in Clinical Trials (Referencing Quinoline Analogs)

While specific this compound derivatives may not be prominently featured in late-stage clinical trials, the broader class of quinoline analogs has a significant presence in drug development. A notable example is the extensive use of 4-aminoquinoline derivatives, such as chloroquine and hydroxychloroquine, as antimalarial drugs. nih.gov These compounds have been in clinical use for decades and have also been investigated for other indications, including autoimmune diseases. nih.gov

More recently, several quinoline-based compounds have entered clinical trials for the treatment of various cancers. researchgate.net These include inhibitors of protein kinases and other cellular targets involved in cancer progression. The clinical development of these quinoline analogs provides a strong rationale for the continued exploration of this compound derivatives as potential drug candidates. The structural similarities and shared pharmacophoric features suggest that this compound-based compounds could be designed to target similar biological pathways.

Design of Novel this compound Derivatives for Enhanced Therapeutic Performance

The design of novel this compound derivatives is an active area of research aimed at improving their therapeutic properties, such as potency, selectivity, and pharmacokinetic profiles. nih.govfrontiersin.org One common strategy is the application of molecular hybridization, where the this compound scaffold is combined with other pharmacologically active moieties to create hybrid molecules with potentially synergistic or enhanced activities. nih.gov

For example, the synthesis of quinoline-chalcone derivatives has been explored as a strategy to develop new anticancer agents. nih.gov Chalcones are a class of natural products with known antiproliferative activity, and their combination with the quinoline (or this compound) nucleus can lead to compounds with improved efficacy. The design of such hybrids often involves computational methods, such as molecular docking, to predict their binding interactions with biological targets and to guide the selection of optimal linkers and substituents. nih.govacs.org

Other design strategies include the introduction of various functional groups at different positions of the this compound ring to modulate its physicochemical properties and biological activity. This can involve the addition of halogens, amino groups, or other heterocyclic rings to enhance target binding and improve drug-like properties. mdpi.orgmdpi.com

Pharmaceutical Applications

This compound and its derivatives have several applications in the pharmaceutical and related industries. Historically, this compound has been used as a precursor in the synthesis of certain drugs, including antimalarials. wikipedia.orgscbt.comchemicalbook.com It is also used in the manufacturing of dyes, some of which may have applications in diagnostics or as photodynamic therapy agents. wikipedia.org

One of the well-documented pharmaceutical applications of a this compound salt is the use of this compound sulfate (B86663) as an anesthetic in fish transportation and aquaculture. wikipedia.org In medicinal chemistry research, this compound derivatives are being investigated for a wide range of pharmacological activities, including:

Antifungal agents: As mentioned earlier, certain substituted this compound derivatives have shown potent activity against various fungal strains. mdpi.org

Anticancer agents: The ability of some this compound derivatives to bind to DNA and inhibit tumor cell growth makes them potential candidates for cancer therapy. researchgate.net

Antimalarial agents: Building on the success of other quinoline-based antimalarials, this compound serves as a scaffold for the development of new compounds to combat drug-resistant malaria. scbt.comchemicalbook.com

The versatility of the this compound core structure continues to make it an attractive starting point for the discovery and development of new therapeutic agents. nih.govfrontiersin.org

Bioimaging Studies

This compound, a derivative of quinoline, serves as a crucial structural motif in the development of fluorescent probes for bioimaging. crimsonpublishers.com Its inherent fluorescence properties, combined with the versatility of its chemical structure for modification, make it an excellent scaffold for creating chemosensors. crimsonpublishers.comnih.gov These probes are instrumental in non-invasive imaging techniques that allow for the visualization and characterization of dynamic biological phenomena at the molecular level. crimsonpublishers.com The quinoline core, and by extension this compound, possesses favorable photophysical, biological, and pharmacological properties that are exploited in designing molecular probes to monitor interactions with target molecules through changes in fluorescence. crimsonpublishers.comresearchgate.net

This compound-based probes are designed using several photophysical principles, including Intramolecular Charge Transfer (ICT), Photo-Induced Electron Transfer (PET), and Chelation-Enhanced Fluorescence (CHEF). researchgate.netresearchgate.net These mechanisms allow the probes to act as "turn-on" or "turn-off" sensors, where the fluorescence intensity changes significantly upon binding to a specific analyte. researchgate.net Many designs follow a donor–π bridge–acceptor (D–π–A) architecture, which can shift the emission wavelength and enhance fluorescence properties. rsc.org The development of these probes has led to tools capable of detecting specific metal ions, changes in cellular environments like pH and viscosity, and specific biomolecules such as DNA structures. researchgate.netrsc.orgnih.gov

Detailed Research Findings

Research into this compound-based bioimaging probes has yielded a variety of sensors for different biological targets. These probes offer high sensitivity and selectivity, enabling the detection of analytes in complex biological systems, including living cells. researchgate.netnih.gov

Metal Ion Detection: this compound derivatives have been successfully synthesized to act as fluorescent probes for various metal ions. Quinoline structures are effective metal-ion chelators, and their rigid, conjugated systems are well-suited for creating fluorescence-enhanced probes. nih.gov

Cadmium (Cd²⁺): A ratiometric and reversible fluorescent probe for recognizing Cd²⁺ in living cells was developed based on a 6-(dimethylamino)this compound derivative. This probe demonstrated the utility of the this compound scaffold in creating sensors for toxic heavy metals. nih.gov Another quinoline-based probe, DEQ, showed strong emission in the presence of Cd²⁺ due to a combination of PET and CHEF mechanisms, and its 1:1 binding mode with the ion was confirmed by single-crystal XRD analysis. researchgate.net

Mercury (Hg²⁺): A conjugate of 2-(2′-hydroxyphenyl) benzothiazole (HBT) and quinoline was developed as a highly specific fluorescent probe for Hg²⁺, operating on the principle of Excited-State Intramolecular Proton Transfer (ESIPT). crimsonpublishers.com

Zinc (Zn²⁺): 8-hydroxyquinolines, which are structurally related to this compound, are commonly employed as chelators for Zn²⁺ sensors. nih.gov

Probing Cellular Environments: The intracellular environment is highly dynamic, and this compound-based probes have been designed to monitor changes in key parameters.

Viscosity: Two-photon fluorescent probes, QL and QLS, were designed from a quinoline base to be sensitive to viscosity changes within specific subcellular organelles. nih.gov These probes localize in lysosomes and mitochondria in HeLa cells. As viscosity increased from 2.55 to 1150 cP, the fluorescence quantum yield of QL and QLS increased by 28-fold and 37-fold, respectively. nih.gov This allowed for the quantification of lysosomal viscosity (100.76 to 254.74 cP) and mitochondrial viscosity (92.21 to 286.79 cP) in living cells using Fluorescence Lifetime Imaging (FLIM). nih.gov

pH: The tunable nature of the quinoline scaffold makes it suitable for creating pH-sensitive probes for live-cell imaging. nih.gov By modifying the functional domains of the quinoline structure, researchers can optimize the photophysical response to pH changes in the cellular environment. researchgate.netnih.gov Dual-mode fluorescent probes that respond to both pH and viscosity have also been designed based on inhibited ICT and twisted intramolecular charge transfer (TICT) processes. researchgate.net

Imaging of Biomolecules and Tissues: this compound derivatives have also been applied to the imaging of specific biomolecules and for in vivo applications.

i-motif DNA Structures: this compound red has been identified as a fluorescent "light-up" probe for i-motif DNA structures. It exhibits a significant increase in fluorescence upon binding to these structures, which is beneficial for developing label-free detection systems involving i-motifs. rsc.org

Sentinel Lymph Node (SLN) Mapping: A novel quinoline-based probe, KSNP117, was designed for fluorescent bioimaging of sentinel lymph nodes. rsc.orgnih.gov This probe, based on the D–π–A strategy, has a large Stokes shift (>200 nm), which is highly advantageous for bioimaging. rsc.org In vivo studies in nude mice showed that KSNP117 accumulated in the SLNs within 10 minutes after injection, demonstrating its potential as a lymphatic tracer for biomedical imaging. rsc.orgnih.gov

The following tables summarize the characteristics and performance of selected this compound and quinoline-based bioimaging probes discussed in recent literature.

Table 1: this compound-Based Probes for Metal Ion Detection

Probe Name/Derivative Target Analyte Mechanism Key Findings
6-(dimethylamino)this compound derivative Cd²⁺ Ratiometric sensing Successfully used for the recognition of Cd²⁺ in living human cells. nih.gov
DEQ (Quinoline-based) Cd²⁺ PET and CHEF Showed strong emission enhancement in the presence of Cd²⁺; 1:1 binding mode confirmed. researchgate.net

Table 2: this compound-Based Probes for Cellular Environment and Biomolecule Imaging

Probe Name/Derivative Target/Application Mechanism Key Findings
QL / QLS Viscosity (Lysosomes/Mitochondria) TICT 28-fold and 37-fold fluorescence enhancement with increasing viscosity; enabled viscosity measurement in live HeLa cells. nih.gov
This compound Red i-motif DNA Light-up probe Remarkable increase in fluorescence when bound to i-motifs. rsc.org
KSNP117 Sentinel Lymph Node Mapping D–π–A / ICT Large Stokes shift (>200 nm); rapid accumulation in SLNs in mice for in vivo imaging. rsc.orgnih.gov

Quinaldine in Material Science and Catalysis

Quinaldine-Based Coordination Complexes in Material Chemistry

The anionic form of this compound's carboxylic acid derivative, quinaldinic acid (quinoline-2-carboxylic acid), is known as quinaldinate. This ion readily forms coordination complexes with a variety of transition metals, acting as a bidentate chelating ligand through its quinoline (B57606) nitrogen and a carboxylate oxygen atom. The resulting metal quinaldinate complexes exhibit diverse coordination geometries and structural features, which are fundamental to their application in material chemistry.

Research into zinc(II) quinaldinate complexes has revealed that the {Zn(quin)2} structural unit often remains intact during reactions, where quin⁻ represents the quinaldinate anion. researchgate.netmdpi.com The final geometry of the complex is influenced by the coordination of additional ligands. For instance, when secondary pyridine-based ligands are introduced, the zinc(II) ion typically achieves a six-coordinate, distorted octahedral geometry with the ligands in a trans arrangement. researchgate.netmdpi.com However, variations can occur; for example, the complex [Zn(quin)2(4-Pyridone)] features a five-coordinate zinc(II) center with a distorted square-pyramidal geometry. researchgate.netmdpi.com The nature of these secondary ligands also dictates intermolecular interactions, such as π–π stacking and hydrogen bonding, which are crucial for the solid-state structure of the material. researchgate.netmdpi.com

Copper(II) also forms a range of structurally diverse complexes with quinaldinate. The coordination environment of copper(II) in these complexes can vary significantly. In [Cu(quin)2(CH3OH)], the copper ion is in a five-coordinate environment, consisting of two bidentate chelating quinaldinate ligands and one methanol (B129727) molecule. mdpi.com Similarly, the complex [Cu(quin)2(pipe)] (where pipe is piperidine) also shows a five-coordinate metal center with a distorted square pyramid geometry. mdpi.com The quinaldinate ligand can also act as a bridging ligand, connecting two metal ions. mdpi.com In complexes like [Cu(quin)2Cl]⁻, the copper(II) ion is five-coordinate, with two quinaldinate ligands and a chloride ion, resulting in a distorted trigonal bipyramidal geometry. mdpi.com

The structural diversity of these this compound-based coordination complexes is summarized in the table below.

ComplexMetal IonCoordination NumberCoordination Geometry
[Zn(quin)₂(Py)₂]Zn(II)6Distorted Octahedral
[Zn(quin)₂(4-Pyridone)]Zn(II)5Distorted Square-Pyramidal researchgate.netmdpi.com
[Cu(quin)₂(CH₃OH)]Cu(II)5Distorted Square-Pyramidal mdpi.com
[Cu(quin)₂(pipe)]Cu(II)5Distorted Square-Pyramidal mdpi.com
[Cu(quin)₂Cl]⁻Cu(II)5Distorted Trigonal Bipyramidal mdpi.com

This compound Ligands in Catalysis

The quinoline scaffold is a privileged structure in ligand design for organometallic catalysis. This compound, as a substituted quinoline, provides a robust framework for developing ligands that can modulate the electronic and steric properties of a metal center, thereby influencing its catalytic activity and selectivity.

Metal complexes featuring this compound-based ligands have demonstrated efficacy in a range of catalytic reactions, including hydrogenation and polymerization.

Hydrogenation Reactions: The catalytic reduction of quinolines to 1,2,3,4-tetrahydroquinolines is a significant transformation for producing key building blocks for pharmaceuticals. nih.gov Iridium(III) complexes with cyclometalated benzoquinoline ligands have been shown to be effective catalysts for the hydrogenation of the heterocyclic ring of this compound under mild conditions (1 atm H₂ at room temperature). researchgate.net Furthermore, cobalt-based composite catalysts, prepared by pyrolysis of a cobalt-salen complex, can heterogeneously catalyze the hydrogenation of quinolines to 1,2,3,4-tetrahydroquinolines with high yields. nih.gov Supported gold nanoparticles have also been reported to catalyze the chemoselective hydrogenation of functionalized quinolines, where the quinoline molecule itself acts as a promoter for H₂ activation. acs.org

Ring-Opening Polymerization (ROP): Zinc and aluminum complexes supported by quinoline-based ligands are active catalysts for the ring-opening polymerization (ROP) of cyclic esters like ε-caprolactone and rac-lactide. acs.orgmdpi.com These catalysts can produce polyesters with controlled molecular weights and distributions. acs.org The catalytic activity is influenced by the specific structure of the quinoline-based ancillary ligand, which tunes the electronic and steric environment of the metal center. mdpi.com

Asymmetric Synthesis: Chiral ligands derived from the this compound scaffold have been employed in asymmetric catalysis. For example, enantiomerically pure C2-symmetric quinoline-derived 1,2-diamines have been used to catalyze the asymmetric Michael reaction for the synthesis of the anticoagulant Warfarin and the rodenticide Coumachlor in an aqueous medium. rsc.org

The table below summarizes some catalytic applications of metal complexes with this compound-based ligands.

Catalyst TypeReactionSubstrateProduct
Iridium(III)-benzoquinoline complexHydrogenationThis compound1,2,3,4-Tetrahydrothis compound researchgate.net
Pyrolyzed Cobalt-salen complexHydrogenationQuinolines1,2,3,4-Tetrahydroquinolines nih.gov
Zinc/Aluminum complexes with quinoline-based ligandsRing-Opening Polymerizationε-caprolactone, rac-lactidePolyesters acs.orgmdpi.com
Quinoline-derived 1,2-diamine with Mandelic acidAsymmetric Michael Reaction4-hydroxycoumarin and nitrostyrene/chalconeWarfarin / Coumachlor rsc.org

Sensors for Metal Ions

The inherent fluorescence and chelating properties of the this compound and quinoline frameworks make them excellent platforms for the design of chemical sensors for metal ions. These sensors typically operate via mechanisms that translate a metal ion binding event into a detectable optical signal, such as a change in color (colorimetric) or fluorescence intensity/wavelength (fluorometric).

Quinoline-based fluorescent probes have been developed for the selective and sensitive detection of various metal ions, including cadmium (Cd²⁺), zinc (Zn²⁺), and copper (Cu²⁺). researchgate.net The sensing mechanism often relies on processes like Photoinduced Electron Transfer (PET) or Internal Charge Transfer (ICT). In a typical PET-based sensor, the fluorescence of the quinoline fluorophore is quenched in the absence of the target ion. Upon binding the metal ion, the PET process is inhibited, leading to a significant enhancement in fluorescence ("turn-on" response). nih.gov

For instance, a fluorescent sensor based on 8-aminoquinoline (B160924) and 8-hydroxyquinoline (B1678124) has been synthesized that shows high selectivity for Cd²⁺ over other metal ions, including Zn²⁺. This sensor operates through a PET mechanism for Cd²⁺ detection, resulting in fluorescence enhancement. In contrast, its interaction with Zn²⁺ proceeds via an ICT mechanism, causing a distinct red shift in the emission spectrum. This dual-mechanism response allows for the clear differentiation between Cd²⁺ and Zn²⁺.

The table below provides an overview of this compound/quinoline-based sensors for metal ion detection.

Sensor BaseTarget Ion(s)Sensing MechanismObserved Signal
Quinoline-based probeCd²⁺Photoinduced Electron Transfer (PET) / Chelation-Enhanced Fluorescence (CHEF)Fluorescence enhancement researchgate.net
8-aminoquinoline and 8-hydroxyquinoline platformCd²⁺Photoinduced Electron Transfer (PET)"Switch-on" fluorescence enhancement
8-aminoquinoline and 8-hydroxyquinoline platformZn²⁺Internal Charge Transfer (ICT)Emission red shift
Quinoline-based probeCu²⁺-Fluorescence enhancement and colorimetric change frontiersin.org

Environmental Impact and Ecotoxicity Research of Quinaldine

Environmental Fate Studies

Environmental fate studies assess how a chemical behaves in the environment, including its degradation, mobility, and potential for accumulation. These studies are crucial for understanding the potential risks associated with a compound's release. criver.com

Biodegradability and Non-biodegradability

The biodegradability of a substance refers to its ability to be broken down by existing microorganisms in the environment into simpler compounds like carbon dioxide, water, and nitrogen. msu.edu Research indicates that quinaldine-based liquid organic hydrogen carrier (LOHC) systems are less biodegradable compared to diesel oil. uni-bremen.de While some studies suggest that short-term degradation products are unlikely to be hazardous, long-term degradation products may arise, and the products of degradation are generally considered less toxic than the parent compound. oxfordlabchem.com

Mobility in Soils and Potential for Groundwater Leaching

The mobility of a compound in soil is a key factor in determining its potential to reach groundwater. cornell.edu Studies investigating the behavior of this compound, including its hydrogen-lean, partially hydrogenated, and fully hydrogenated forms (as part of LOHC systems), have assessed their soil-water partition coefficients (Kd) via adsorption batch equilibrium and column leaching tests. researchgate.netrsc.org These studies suggest that some LOHCs, including quinaldines, can be very mobile in soils and possess the potential to leach into groundwater. researchgate.netrsc.org The organic carbon–water partition coefficients (Koc) for quinaldines generally indicate moderate mobility, with log Koc values falling between indoles and carbazole (B46965) derivatives. researchgate.netrsc.org Specifically, fully saturated this compound (Quin-2Me-H10) might exhibit higher mobility than predicted by its Koc values, while partially hydrogenated this compound (Quin-2Me-pH) appears to be rather immobile in soil, despite its lower predicted and measured Koc values. rsc.org

Adsorption Batch Equilibrium Studies

Adsorption batch equilibrium studies are conducted to estimate the adsorption and desorption behavior of a chemical on different soil types. oecd.org These studies involve adding the test substance to soil samples, agitating the mixture, and analyzing the aqueous phase to determine the amount of substance adsorbed. oecd.org For this compound, such studies have been performed to investigate its soil-water partition coefficients. researchgate.netrsc.org The adsorption characteristics can be influenced by factors such as pH, adsorbent dose, and initial concentration. bibliotekanauki.pl

Column Leaching Tests

Column leaching tests are used to simulate the movement of substances through soil under hydraulically dynamic conditions, providing insight into their leaching behavior. sis.semdpi.com These tests can help distinguish between different release patterns, such as wash-out and release influenced by interaction with the soil matrix. sis.se For this compound, column leaching tests have been utilized to assess its mobility in soils and its potential to reach groundwater. researchgate.netrsc.org These tests have shown that some quinaldines can be highly mobile. researchgate.netrsc.org

Ecotoxicity to Soil Organisms

Ecotoxicity studies evaluate the potential harmful effects of chemicals on organisms within an ecosystem. researchgate.net For this compound, research has focused on its toxicity to various soil organisms.

Toxicity to Soil Bacteria (e.g., Arthrobacter globiformis)

Studies have investigated the toxicity of this compound-based LOHC systems towards soil bacteria, including Arthrobacter globiformis. acs.orgacs.orgnih.gov In exposure scenarios both with and without soil, no or only slight toxicity towards Arthrobacter globiformis was observed at the highest tested concentrations. acs.orgacs.orgnih.gov For instance, in soil, no inhibitions on bacterial growth were found even at the highest test concentrations. acs.org In pore-water exposure tests, slight inhibition was noted for one form of this compound (Quin-2Me-H10) at very high concentrations, which is considered to have little environmental relevance. acs.org In some cases, stimulation of bacterial growth was even observed at certain concentrations. acs.org These findings suggest that quinaldines generally exhibit lower toxicity to Arthrobacter globiformis and that this organism is less sensitive to quinaldines compared to other soil organisms like Collembola. acs.org

Table 1: Ecotoxicity to Arthrobacter globiformis

CompoundExposure ScenarioEC50 (µmol L⁻¹)EC50 (µmol kg⁻¹ dry weight soil)Observed EffectCitation
This compound-based LOHC systemWithout soil (pore-water)> 3397N/ANo/Slight toxicity acs.orgnih.gov
This compound-based LOHC systemWith soilN/A> 4892No/Slight toxicity acs.orgnih.gov
Quin-2MePore-water6983N/ANo inhibition acs.org
Quin-2Me-pHPore-water3397N/ANo inhibition acs.org
Quin-2Me-H10Pore-water≥ 4892N/ASlight inhibition at > 652.3 µmol L⁻¹ acs.org

Table 2: Mobility of this compound in Soil

CompoundMobility Classification (based on Koc)Observed Mobility in Column LeachingCitation
Quinaldines (general)ModerateVery mobile (some forms) researchgate.netrsc.org
Quin-2Me-H10 (fully saturated this compound)Potentially higher than predicted by KocMore mobile than expected rsc.org
Quin-2Me-pH (partially hydrogenated this compound)Rather low predicted and measured KocRather immobile rsc.org

Toxicity to Collembola (Folsomia candida)

Studies have evaluated the toxicity of this compound and its hydrogenated derivatives towards soil organisms, including the Collembola species Folsomia candida. The effects of three forms of this compound—2-methylquinoline (B7769805) (hydrogen-lean, Quin-2Me), tetrahydro-2-methylquinoline (partially hydrogenated, Quin-2Me-pH), and decahydro-2-methylquinoline (fully hydrogenated, Quin-2Me-H10)—on F. candida in soil were found to be similar. Based on nominal concentrations in soil, the EC50 values for F. candida ranged from 2119 to 2559 µmol kg⁻¹ dry weight soil wikipedia.orgnih.govnih.gov.

Compound Form EC50 (µmol kg⁻¹ dry weight soil)
Quinaldines (general) 2119 - 2559

Exposure Scenarios (With and Without Soil)

To understand the bioavailability differences, the toxicity of this compound compounds was assessed in two exposure scenarios: with and without soil. In soil exposure scenarios, the effects on F. candida were observed with EC50 values as noted above wikipedia.orgnih.govnih.gov. For soil bacteria, specifically Arthrobacter globiformis, minimal to no toxicity was observed in both scenarios, even at the highest tested concentrations (EC50 > 3397 µmol L⁻¹ in liquid and > 4892 µmol kg⁻¹ dry weight soil) wikipedia.orgnih.govnih.govfishersci.ca. This suggests a lower impact on bacterial communities compared to soil invertebrates like Collembola.

Pore-Water Exposure

Tests conducted without soil, simulating pore-water exposure, revealed higher toxicity of the this compound compounds to F. candida wikipedia.orgnih.govnih.gov. In this scenario, LC50 values for the Collembola ranged between 78.3 and 161.6 µmol L⁻¹ wikipedia.orgnih.govnih.govfishersci.ca. Observations included a reduction in survival and, in some instances, deformation of the protective cuticle of individual Collembola fishersci.ca. Corrected pore-water-concentration-based EC50 values were also calculated using equilibrium partitioning based on soil/pore-water distribution coefficients, which were found to be very similar to the acute effect concentrations wikipedia.org. The fully hydrogenated form, Quin-2Me-H10, showed a significantly higher LC50 value in the pore-water exposure scenario compared to Quin-2Me and Quin-2Me-pH, indicating lower toxicity under these conditions nih.gov.

Compound Form LC50 (µmol L⁻¹) Observed Effects
Quin-2Me 78.8 Reduction in survival, partial browning, fluid exudation
Quin-2Me-pH 78.3 Reduction in survival, partial browning, fluid exudation
Quin-2Me-H10 161.6 Reduction in survival, partial browning, fluid exudation

Assessment of Environmental Hazards

Based on the observed toxicity, particularly in pore-water exposure scenarios, the this compound compounds are categorized as "harmful to soil organisms" wikipedia.orgnih.govnih.govfishersci.ca. The potential risks to the soil environment are discussed in relation to predicted no-effect concentrations wikipedia.orgnih.govnih.gov. Mobility studies indicate that some LOHCs, including quinaldines, can be mobile in soils and possess the potential to reach groundwater wikipedia.org. The adsorption behavior of quinaldines in soil varies with their degree of hydrogenation. For instance, Quin-2Me-pH showed strong retention in soil columns, with over 99% of the spiked mass retained, while Quin-2Me-H10 exhibited faster breakthrough and higher leaching (approximately 65% of total mass collected in leachate) uni.lu. Quin-2Me also showed considerable leaching (45%-60%) uni.lu. This differential mobility suggests varying risks of groundwater contamination depending on the specific this compound form uni.lu.

This compound in Liquid Organic Hydrogen Carrier (LOHC) Systems and Environmental Assessment

This compound-based LOHC systems, comprising hydrogen-lean (2-methylquinoline), partially hydrogenated (tetrahydro-2-methylquinoline), and fully hydrogenated (decahydro-2-methylquinoline) forms, have undergone preliminary environmental assessment wikipedia.orgnih.govnih.gov. This proactive assessment aims to ensure that the development of LOHC technology aligns with environmental safety goals wikipedia.org.

Comparative studies have indicated that the ecotoxicity of the this compound-based LOHC system is comparable to that of diesel oil sigmaaldrich.comfishersci.cafishersci.ca. However, a significant difference lies in their biodegradability; the this compound-based system is less biodegradable than diesel oil sigmaaldrich.comfishersci.cafishersci.ca. This lower biodegradability suggests a potential for longer persistence in the environment if released sigmaaldrich.com. The assessment of LOHC systems, including this compound-based ones, is considered to carry lower levels of uncertainty regarding adverse effects compared to more complex fuel compositions sigmaaldrich.comfishersci.ca.

Impact on Aquatic Systems

The aquatic toxicity of this compound compounds has been assessed using various aquatic organisms. Studies have evaluated the effects on marine bacteria (Vibrio fischeri), green algae (Raphidocelis subcapitata), aquatic plants (Lemna minor), and water fleas (Daphnia magna) sigmaaldrich.comfishersci.cafishersci.ca. While specific quantitative data for this compound's direct impact on these aquatic organisms were not detailed in the provided search results beyond general assessment, the broader hazard assessment of LOHC systems indicated that benzene (B151609) and toluene-based LOHC systems raise serious concerns regarding aquatic toxicity sigmaaldrich.comfishersci.ca. For this compound, its ecotoxicity in aquatic environments is considered comparable to diesel oil sigmaaldrich.comfishersci.cafishersci.ca.

This compound sulfate (B86663), a derivative of this compound, is known for its use as an anesthetic in fish transportation nih.gov. Research into this compound sulfate's interactions in aquatic environments indicates that exposure can lead to varying physiological responses in fish, including changes in behavior and metabolic rates nih.gov. Studies also explore its interactions with other chemicals in aquatic environments, assessing synergistic and antagonistic effects on marine organisms nih.gov. Furthermore, Solvent Yellow 33, a dye prepared from this compound, has been studied for its environmental release into aquatic systems. While it was not lethal to fish and aquatic invertebrates at its solubility limits, it significantly reduced algal growth at its solubility limit of 0.20 mg/L.

Q & A

Q. What are the common laboratory synthesis methods for quinaldine, and how do reaction conditions influence yield?

this compound is typically synthesized via the Skraup or Doebner-Miller reactions. The Skraup method involves heating aniline with glycerol, sulfuric acid, and an oxidizing agent (e.g., nitrobenzene) under reflux. Critical parameters include temperature control (140–160°C) to avoid side reactions and catalyst optimization (e.g., FeSO₄ to moderate exothermicity). For reproducibility, document reagent purity, reaction time, and purification steps (e.g., vacuum distillation) .

Q. Which analytical techniques are most effective for confirming this compound purity, and how should they be applied?

High-performance liquid chromatography (HPLC ) with UV detection (λ = 254 nm) and gas chromatography–mass spectrometry (GC-MS ) are standard for purity assessment. Calibrate instruments using reference standards, and report retention times, peak symmetry, and mass fragmentation patterns. For solid-state characterization, differential scanning calorimetry (DSC ) can verify melting point consistency (±1°C deviation) .

Q. What are the key physicochemical properties of this compound relevant to experimental design?

Key properties include solubility (soluble in ethanol, acetone; sparingly in water), boiling point (247°C), and pKa (~4.9). Determine solubility empirically via gravimetric analysis, and use potentiometric titration for pKa measurement. These properties inform solvent selection, reaction kinetics, and storage protocols .

Q. How should this compound be safely handled and stored to prevent degradation?

Store this compound in amber glass under inert atmosphere (argon or nitrogen) at 4°C to minimize oxidation. Use gloveboxes for moisture-sensitive reactions. Regularly monitor for color changes (yellowing indicates degradation) and validate stability via periodic GC-MS analysis .

Advanced Research Questions

Q. How can researchers address discrepancies in spectroscopic data when characterizing this compound derivatives?

Discrepancies in NMR or IR spectra may arise from tautomerism or impurities. Validate results by:

  • Cross-referencing with 2D NMR (e.g., HSQC, HMBC) to confirm connectivity.
  • Re-synthesizing compounds and comparing spectral data across multiple batches.
  • Using computational chemistry (e.g., DFT simulations) to predict spectroscopic profiles and identify outliers .

Q. What experimental designs are recommended for studying this compound’s stability under varying environmental conditions?

Design accelerated stability studies by exposing this compound to:

  • Temperature gradients (e.g., 25°C, 40°C, 60°C) over 30 days.
  • Light exposure (UV-A/B) in quartz cells.
  • Humidity control (30–80% RH). Quantify degradation products via LC-MS and apply Arrhenius modeling to predict shelf-life .

Q. How can computational modeling predict this compound’s reactivity in catalytic systems?

Use density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and activation energies for reactions like alkylation or halogenation. Pair with molecular dynamics (MD) simulations to study solvent effects. Validate predictions experimentally via kinetic profiling (e.g., in situ IR monitoring) .

Q. What strategies resolve contradictions in reported bioactivity data for this compound analogs?

Address variability by:

  • Standardizing assay conditions (e.g., cell lines, incubation times).
  • Including positive/negative controls in dose-response studies.
  • Applying meta-analysis to reconcile conflicting datasets, accounting for publication bias .

Q. How can degradation pathways of this compound in complex mixtures be elucidated?

Use isotope-labeling (e.g., ¹⁴C-quinaldine) to track degradation intermediates. Couple with high-resolution mass spectrometry (HR-MS) and tandem MS/MS to identify fragmentation patterns. For mechanistic insights, conduct pH-dependent kinetic studies and employ Hammett plots to assess substituent effects .

Q. What methodologies optimize this compound’s use in multicomponent reactions (MCRs)?

Screen catalysts (e.g., Lewis acids, organocatalysts) using design of experiments (DoE) to identify optimal conditions. Monitor reaction progress via in-line FTIR or Raman spectroscopy. For scalability, perform microwave-assisted synthesis to reduce reaction times and improve yields .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.